SKF-34288 hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEUUVNLEHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641042 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320386-54-7 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The Core Mechanism of Action of SKF-34288 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a well-characterized and potent inhibitor of a key enzyme in metabolic regulation. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The primary molecular target of SKF-34288 is phosphoenolpyruvate carboxykinase (PEPCK), a critical control point in gluconeogenesis.
Core Mechanism of Action: Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK)
The central mechanism of action of this compound is the specific and potent inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4] PEPCK is a rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] By inhibiting PEPCK, SKF-34288 effectively blocks this pathway, leading to a reduction in glucose synthesis.[1][5] This inhibitory action is the basis for its potent hypoglycemic effects observed in various preclinical models.[1][5]
The inhibition of PEPCK by SKF-34288 has been demonstrated to be noncompetitive with respect to the substrates of the carboxylation reaction. This specific mode of inhibition underscores its targeted effect on the gluconeogenic pathway.
Signaling Pathway: Gluconeogenesis and the Role of PEPCK
The following diagram illustrates the gluconeogenesis pathway and the specific point of inhibition by this compound.
Caption: Inhibition of PEPCK by SKF-34288 in the gluconeogenesis pathway.
Quantitative Data
The inhibitory potency of this compound against PEPCK has been quantified through the determination of its inhibition constant (Ki).
| Compound | Target | Ki Value (µM) |
| This compound | Phosphoenolpyruvate carboxykinase (PEPCK) | 2-9 |
Data sourced from Selleck Chemicals and MedChemExpress.[1][3][4]
In Vitro and In Vivo Effects
The inhibitory action of SKF-34288 on PEPCK translates to observable effects in both cell-based assays and animal models.
In Vitro Effects:
-
Inhibition of Gluconeogenesis: SKF-34288 has been shown to inhibit gluconeogenesis in rat kidney-cortex and liver slices using lactate as a substrate.[5] In perfused rat livers, it inhibited glucose formation from lactate, pyruvate, and alanine, but not from fructose, further pinpointing its action at the level of PEPCK or pyruvate carboxylase.[5]
-
Cell Proliferation and Differentiation: In C2C12 myoblast cells, this compound has been observed to inhibit cell proliferation at concentrations between 0.01-1 mM over 48 hours.[1] It also induces myogenic differentiation in these cells at concentrations of 0.25-1 mM over 5 days.[1]
-
Gene Expression: Treatment with SKF-34288 (0.25 or 1 mM) reduces the mRNA expression of Pck2 (the gene encoding the mitochondrial isoform of PEPCK) and genes associated with serine biosynthesis.[1]
In Vivo Effects:
-
Hypoglycemic Agent: this compound demonstrates potent hypoglycemic activity in starved rats, with a dose-dependent effect on the magnitude and duration of blood glucose reduction at doses of 37.5-150 mg/kg administered orally.[1][5] It also shows hypoglycemic effects in starved guinea pigs, starved mice, and alloxan-diabetic rats.[5]
-
Counteraction of Hyperglycemia: In rabbits, a subcutaneous dose of 25 mg/kg of SKF-34288 was able to neutralize salbutamol-mediated hyperglycemia.[1]
-
Reduction of Pyruvate-Induced Blood Glucose: Intraperitoneal administration of SKF-34288 (30 and 300 mg/kg) reduced pyruvate-induced increases in blood glucose levels in rats.[1]
Experimental Protocols
The following are summaries of methodologies that have been used to characterize the activity of this compound.
In Vitro Gluconeogenesis Inhibition Assay
-
System: Isolated rat liver or kidney cortex slices, or perfused rat liver.
-
Substrates: Lactate, pyruvate, or alanine are used as gluconeogenic precursors. Fructose can be used as a negative control substrate as its entry into the gluconeogenic pathway is downstream of PEPCK.
-
Procedure:
-
Tissues are prepared and incubated in a suitable buffer.
-
SKF-34288 is added at various concentrations.
-
A gluconeogenic substrate (e.g., [14C]lactate) is added.
-
The rate of glucose production is measured over time, often by quantifying the incorporation of the radiolabel into glucose.
-
-
Endpoint: A dose-dependent decrease in glucose synthesis in the presence of SKF-34288 indicates inhibitory activity.
In Vivo Hypoglycemic Activity Assessment in a Starved Rat Model
-
Animal Model: Male Wistar rats, starved for a specified period (e.g., 24 hours) to deplete glycogen stores and induce gluconeogenesis.
-
Procedure:
-
A baseline blood glucose level is measured from the tail vein.
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.
-
Blood glucose levels are monitored at regular intervals post-administration (e.g., 1, 2, 4, 6 hours).
-
-
Endpoint: A significant reduction in blood glucose levels in the SKF-34288-treated groups compared to the vehicle control group demonstrates hypoglycemic activity.
Experimental Workflow for Assessing SKF-34288 Activity
The following diagram outlines a typical workflow for characterizing the inhibitory effects of SKF-34288.
Caption: A generalized experimental workflow for characterizing SKF-34288.
Conclusion
This compound's core mechanism of action is the direct and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK). This targeted action on a rate-limiting step of gluconeogenesis provides a clear molecular basis for its observed hypoglycemic effects. The data consistently support its role as a tool compound for studying glucose metabolism and as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production.
References
An In-depth Technical Guide to the Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) by 3-Mercaptopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition has been a longstanding target for the development of hypoglycemic agents. 3-Mercaptopicolinic acid (3-MPA), and its hydrochloride salt, is a potent and specific inhibitor of PEPCK that has been instrumental in elucidating the role of this enzyme in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of PEPCK Inhibition by 3-Mercaptopicolinic Acid
3-Mercaptopicolinic acid inhibits PEPCK through a dual mechanism, targeting both the active site and a novel allosteric site.[1][2][3] This multifaceted inhibition contributes to its potency.
-
Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the enzyme's active site.[1]
-
Allosteric Inhibition: In addition to its competitive action, 3-MPA binds to a previously unidentified allosteric site on the PEPCK enzyme.[1] Binding to this allosteric pocket induces a conformational change in the nucleotide-binding site, which in turn reduces the enzyme's affinity for its guanosine triphosphate (GTP) substrate.[1]
Early kinetic studies characterized 3-mercaptopicolinate as a noncompetitive inhibitor with respect to both oxaloacetate and the MnGTP²⁻ complex.[4] More recent structural and kinetic data have clarified the dual binding modes, explaining the observed mixed-inhibition kinetics.[1][3]
Quantitative Data on PEPCK Inhibition
The inhibitory potency of 3-mercaptopicolinic acid on PEPCK has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species/Enzyme Source | Reference |
| Competitive Inhibition Constant (Ki) | ~10 µM | Rat Cytosolic PEPCK | [1] |
| Allosteric Inhibition Constant (Ki) | ~150 µM | Rat Cytosolic PEPCK | [1] |
| Inhibition Constant (Ki) - Forward Reaction | 2-10 µM | Various (Rat, Guinea Pig, Human, Rabbit, Dog) | [1] |
| Inhibition of Gluconeogenesis (in perfused rat liver) | 50 µM (sharp decrease), 100 µM (virtually complete) | Rat | [4] |
| Inhibition of Gluconeogenesis (in isolated kidney tubules) | Species-dependent: Rat > Guinea Pig ≥ Human > Rabbit ≥ Dog | Various | [1] |
Signaling Pathways and Regulatory Networks
PEPCK is a key regulatory node in cellular metabolism. Its activity is influenced by various signaling pathways, and its inhibition by 3-MPA has downstream effects on interconnected metabolic networks.
PEPCK in Gluconeogenesis
The canonical role of PEPCK is in the gluconeogenic pathway, where it catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.
Caption: PEPCK's central role in the gluconeogenesis pathway and its inhibition by 3-MPA.
Experimental Workflow for In Vivo Studies
In vivo studies are crucial for understanding the physiological effects of PEPCK inhibition. A typical workflow for assessing the hypoglycemic effect of 3-MPA in a rat model is outlined below.
Caption: A generalized experimental workflow for in vivo assessment of 3-MPA.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on 3-MPA inhibition of PEPCK.
PEPCK Enzyme Kinetic Assay
This protocol is adapted from methodologies used in studies characterizing the kinetics of PEPCK inhibition.
Objective: To determine the kinetic parameters of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride.
Materials:
-
Purified PEPCK enzyme
-
3-Mercaptopicolinic acid hydrochloride
-
Oxaloacetate (OAA)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)
-
Dithiothreitol (DTT)
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.4)
-
Coupling enzymes (e.g., malate dehydrogenase) and substrates (NADH) for spectrophotometric assay
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-MPA hydrochloride in the assay buffer.
-
Prepare stock solutions of OAA, GTP, MgCl₂/MnCl₂, and NADH in the assay buffer.
-
Prepare a working solution of purified PEPCK enzyme in a suitable buffer containing a stabilizing agent like DTT.
-
-
Assay Mixture Preparation:
-
In a 96-well microplate, prepare reaction mixtures containing the assay buffer, MgCl₂/MnCl₂, DTT, NADH, and the coupling enzyme.
-
Add varying concentrations of the substrate (OAA) and the inhibitor (3-MPA).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed amount of the PEPCK enzyme to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of PEP formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Use non-linear regression analysis to fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the Ki values.
-
In Vivo Hypoglycemic Effect in a Rat Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of 3-MPA as a hypoglycemic agent.
Objective: To assess the effect of 3-mercaptopicolinic acid hydrochloride on blood glucose levels in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
3-Mercaptopicolinic acid hydrochloride
-
Vehicle (e.g., saline or water)
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Glucometer or a kit for enzymatic glucose determination
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to the housing conditions for at least one week.
-
Fast the rats for a specified period (e.g., 24 hours) prior to the experiment to induce a gluconeogenic state, with free access to water.[5]
-
-
Drug Administration:
-
Prepare a solution of 3-MPA hydrochloride in the chosen vehicle.
-
Administer a single dose of 3-MPA or vehicle to the rats via oral gavage. Dose ranges from previous studies can be used as a reference (e.g., 10-100 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) post-administration.
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration in each sample using a calibrated glucometer or a validated biochemical assay.
-
-
Data Analysis:
-
Plot the mean blood glucose levels over time for both the treated and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the hypoglycemic effect.
-
Perfused Rat Liver Gluconeogenesis Assay
This ex vivo technique allows for the study of gluconeogenesis in a controlled environment.
Objective: To measure the inhibition of gluconeogenesis by 3-mercaptopicolinic acid hydrochloride in an isolated perfused rat liver.
Materials:
-
Male Wistar rats (fasted for 24 hours)
-
Perfusion apparatus
-
Krebs-Henseleit bicarbonate buffer supplemented with a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).[6]
-
3-Mercaptopicolinic acid hydrochloride
-
Blood gas analyzer
-
Analytical equipment for measuring glucose and other metabolites (e.g., lactate, pyruvate).
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein for inflow and the inferior vena cava for outflow of the perfusion medium.
-
-
Liver Perfusion:
-
Perfuse the liver with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant flow rate and temperature (37°C).
-
Allow the system to stabilize and establish a basal rate of glucose production.
-
-
Inhibitor Introduction:
-
Introduce 3-MPA into the perfusion medium at a desired concentration (e.g., 50-100 µM).[4]
-
-
Sample Collection:
-
Collect samples of the perfusate at regular intervals before, during, and after the introduction of the inhibitor.
-
-
Metabolite Analysis:
-
Measure the concentration of glucose, lactate, pyruvate, and other relevant metabolites in the collected perfusate samples.
-
-
Data Analysis:
-
Calculate the rate of glucose production before, during, and after inhibitor treatment.
-
Assess the extent of gluconeogenesis inhibition by comparing the rates of glucose output.
-
Conclusion
3-Mercaptopicolinic acid hydrochloride remains a valuable research tool for investigating the role of PEPCK in metabolism and for exploring the potential of PEPCK inhibitors in the treatment of metabolic diseases. Its dual mechanism of action, involving both competitive and allosteric inhibition, underscores the complexity of enzyme regulation and provides a basis for the design of novel therapeutic agents. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the intricate relationship between 3-MPA, PEPCK, and metabolic homeostasis.
References
- 1. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SKF-38393 Hydrochloride for Metabolic Research
Disclaimer: Initial searches for "SKF-34288 hydrochloride" did not yield relevant scientific data. This guide focuses on the well-characterized compound SKF-38393 hydrochloride , a selective dopamine D1-like receptor agonist, which is presumed to be the intended subject of inquiry for metabolic research.
Introduction
SKF-38393 hydrochloride is a synthetic benzazepine derivative that acts as a selective and prototypical partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][2][3] Widely utilized in neuroscience to probe the function of the dopaminergic system, SKF-38393 has also emerged as a valuable tool in metabolic research. Its ability to modulate key pathways involved in energy homeostasis, glucose metabolism, and feeding behavior makes it a compound of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.[4][5]
This technical guide provides a comprehensive overview of SKF-38393's mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its application in metabolic research.
Mechanism of Action and Signaling Pathways
SKF-38393 exerts its biological effects primarily by binding to and activating D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors initiates complex intracellular signaling cascades that are critical to its metabolic effects. The D1-like receptors are canonically coupled to stimulatory G-proteins (Gs/olf) but can also engage other pathways, such as Gq coupling.[6][7]
Gs/olf-cAMP-PKA Pathway
The principal signaling mechanism for D1-like receptors involves the activation of the Gs or Golf alpha subunit.[6] This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key regulatory proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[6][7][8] This pathway is fundamental to many of the neuronal and metabolic effects of D1 receptor activation.
Gq-PLC Pathway
In addition to the canonical Gs pathway, D1-like receptors have been shown to couple to Gq-proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in modulating neuronal activity and may contribute to the metabolic effects of SKF-38393.[6][7][9]
Quantitative Pharmacological Data
The affinity and potency of SKF-38393 hydrochloride have been characterized across various dopamine receptor subtypes. This selectivity for D1-like receptors is crucial for its use as a specific pharmacological tool.
Table 1: Pharmacological Profile of SKF-38393 Hydrochloride
| Parameter | Receptor | Value | Source |
| IC₅₀ | D1 | 110 nM | [8] |
| Kᵢ | D1 | ~1 nM | [2] |
| D5 | ~0.5 nM | [2] | |
| D2 | ~150 nM | [2] | |
| D3 | ~5000 nM | [2] | |
| D4 | ~1000 nM | [2] | |
| D1-like | 151 nM | [10] | |
| D2-like | 2364 nM | [10] | |
| pKᵢ | D1 | 9.0 | [10] |
| D5 | 9.3 | [10] | |
| D2 | 6.8 | [10] | |
| D3 | 5.3 | [10] | |
| D4 | 6.0 | [10] |
Note: Values may vary between experimental systems and assay conditions.
Table 2: Dosage Regimens of SKF-38393 Hydrochloride in Metabolic Research
| Application | Animal Model | Dosage | Route | Effect | Source |
| Islet Dysfunction | db/db Mice | Co-admin w/ Bromocriptine | N/A | Reduced hyperglycemia & hyperlipidemia | [4] |
| Cerebral Glucose Use | Sprague-Dawley Rats | 1.5 mg/kg | N/A | Increased glucose utilization in EP & SNr | [11] |
| Food Intake | Wistar Rats | 1.0 - 10.0 mg/kg | s.c. | Enhanced preference for high-palatability food | [9] |
| Natriuresis | Obese Zucker Rats | N/A | N/A | Diminished natriuretic response | [12] |
| Neuroprotection | Balb/c Mice | 10 mg/kg | i.p. | Attenuated MPTP-induced dopamine depletion | [8] |
| In Vitro Signaling | Cultured GC Cells | 10 µM | N/A | Increased DARPP-32 phosphorylation | [8] |
| In Vitro Synaptic Potentiation | Rat Cortical Neurons | 50 - 100 µM | N/A | Induced long-lasting synaptic potentiation | [1] |
N/A: Not explicitly available in the cited source. EP: Entopeduncular Nucleus; SNr: Substantia Nigra pars reticulata.
Experimental Protocols in Metabolic Research
SKF-38393 has been employed in a variety of experimental models to investigate its metabolic effects. Below are detailed methodologies for key applications.
In Vivo Assessment of Islet Function in Diabetic Mice
This protocol is adapted from studies investigating the effects of dopaminergic agonists on islet dysfunction in diabetic (db/db) mice.[4] The goal is to assess changes in glucose homeostasis and insulin secretion following treatment with SKF-38393.
4.1.1 Animal Model and Treatment
-
Model: Male db/db mice, a model of type 2 diabetes, and their lean littermates (db/m) as controls.[7]
-
Acclimation: House animals under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week before the experiment.
-
Treatment: Administer SKF-38393 (often in combination with a D2 agonist like Bromocriptine to assess synergistic effects) via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection daily for a specified period (e.g., 2 weeks).[4] Vehicle-treated db/db and lean mice serve as controls.
4.1.2 Glucose-Stimulated Insulin Secretion (GSIS) - In Vivo
-
Fasting: Fast mice for 16 hours overnight before the test.[13]
-
Baseline Sample: Collect a baseline blood sample (~50 µL) from the tail vein for measurement of fasting glucose and insulin.[1][13]
-
Glucose Challenge: Administer a glucose bolus (2 g/kg body weight) via i.p. injection.[13]
-
Timed Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes post-injection.[13]
-
Analysis: Measure blood glucose immediately using a glucometer. Centrifuge blood samples to separate plasma and store at -80°C. Measure plasma insulin levels using a mouse insulin ELISA kit.[1][13]
4.1.3 Islet Isolation and Ex Vivo GSIS
-
Islet Isolation: Following the treatment period, euthanize mice and isolate pancreatic islets using collagenase digestion.
-
Static Incubation: Hand-pick islets of similar size and culture them overnight. For the assay, pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour.[7]
-
GSIS Assay: Sequentially incubate batches of islets (e.g., 10 islets/replicate) in KRB with low glucose (2.8 mM) for 1 hour, followed by KRB with high glucose (e.g., 16.7 mM) for 1 hour. A final incubation with a depolarizing agent like KCl can be used as a positive control.[6]
-
Analysis: Collect the supernatant after each incubation and measure insulin concentration using ELISA. The results are often expressed as insulin secreted as a percentage of total islet insulin content.[6][7]
Measurement of Local Cerebral Glucose Utilization (LCGU)
This protocol is based on the 2-deoxy-D-[¹⁴C]glucose (2DG) autoradiographic method, used to map brain metabolic activity in response to SKF-38393.[11]
-
Principle: 2-deoxyglucose (2DG) is a glucose analog transported into cells by glucose transporters and phosphorylated by hexokinase to 2DG-6-phosphate. Because 2DG-6-phosphate is not readily metabolized further, it becomes trapped in the cell. Using radiolabeled [¹⁴C]2DG allows for the quantitative measurement of the rate of glucose utilization in specific brain regions via autoradiography.[11]
-
Animal Preparation: Prepare animals (e.g., Sprague-Dawley rats) with femoral artery and vein catheters for blood sampling and tracer infusion. Allow for recovery from surgery.
-
Drug Administration: Administer SKF-38393 (e.g., 1.5 mg/kg) or vehicle solution.
-
Tracer Injection: At a defined time after drug administration, administer a bolus of [¹⁴C]2DG intravenously.
-
Arterial Blood Sampling: Collect timed arterial blood samples over a period of ~45 minutes to measure plasma [¹⁴C]2DG and glucose concentrations.[11]
-
Brain Collection: At the end of the experimental period, euthanize the animal, rapidly remove the brain, and freeze it in isopentane cooled to -50°C.
-
Autoradiography: Cut 20-µm thick brain sections in a cryostat. Expose these sections to X-ray film along with calibrated [¹⁴C]methylmethacrylate standards.
-
Data Analysis: Digitize the resulting autoradiograms. Using the operational equation of the 2DG method, calculate the local cerebral glucose utilization (LCGU) for various brain regions by combining the tissue ¹⁴C concentration (from densitometry) with the plasma tracer and glucose data.
Conclusion
SKF-38393 hydrochloride is a potent and selective D1-like dopamine receptor agonist that serves as an indispensable tool for metabolic research. Its ability to modulate central and peripheral pathways controlling glucose homeostasis, insulin function, and feeding behavior provides a pharmacological window into the complex role of the dopaminergic system in energy regulation. Through the application of robust in vivo and in vitro experimental protocols, researchers can continue to elucidate the therapeutic potential of targeting the D1 receptor for the treatment of metabolic diseases.
References
- 1. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of nonradioactive 2-deoxyglucose to study compartmentation of brain glucose metabolism and rapid regional changes in rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D1 receptor full agonists in rats trained to discriminate SKF 38393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-Stimulated Insulin Secretion via Perfusion through the Mice Vasculature with an Intact Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of dopamine, SKF-38393 and R(-)-NPA on ATP-activated currents in rat DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortical metabolic rates as measured by 2-deoxyglucose-uptake are increased after waking and decreased after sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Principles of the 2-deoxyglucose method for the determination of the local cerebral glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Mercaptopicolinic Acid as a Hypoglycemic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of 3-MPA's mechanism of action, its efficacy as a hypoglycemic agent demonstrated through quantitative data, detailed experimental protocols for its study, and the broader metabolic pathways it influences. By inhibiting PEPCK, 3-MPA effectively curtails the synthesis of glucose from non-carbohydrate precursors, a pathway that is often upregulated in diabetic states. This document serves as a resource for researchers investigating gluconeogenesis, developing novel anti-diabetic therapies, and utilizing 3-MPA as a critical tool in metabolic research.
Mechanism of Action: Specific Inhibition of PEPCK
The primary mechanism by which 3-mercaptopicolinic acid exerts its hypoglycemic effect is through the potent inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] Gluconeogenesis is the metabolic process responsible for generating glucose from non-carbohydrate substrates such as lactate, pyruvate, alanine, and glycerol.[3][4][5] This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation.
PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). By blocking this step, 3-MPA effectively halts the gluconeogenic flux from key precursors like lactate and alanine.[3][5][6] Studies have shown that while 3-MPA inhibits gluconeogenesis from these substrates, it does not affect glucose production from precursors that enter the pathway after the PEPCK-catalyzed step, such as fructose or dihydroxyacetone.[3][5][6]
Recent kinetic and crystallographic studies have revealed a dual-binding mechanism for 3-MPA on PEPCK.[1][2] It binds to two distinct sites on the enzyme:
-
Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.[1][2]
-
Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which stabilizes an altered conformation of the nucleotide-binding site, thereby reducing the enzyme's affinity for its nucleotide substrate (GTP).[1][2]
This dual-inhibition mechanism contributes to its high potency.
Figure 1: Mechanism of 3-MPA Action on Gluconeogenesis.
Quantitative Data and Efficacy
The efficacy of 3-MPA as an inhibitor of gluconeogenesis and as a hypoglycemic agent has been quantified in numerous in vitro and in vivo studies.
Enzyme Inhibition Kinetics
3-MPA is a potent inhibitor of PEPCK, with inhibition constants (Ki) in the low micromolar range. The dual-binding mechanism results in distinct Ki values for each site.
| Parameter | Value (µM) | Inhibition Type | Target | Source |
| Ki (Competitive) | ~10 | Competitive with PEP/OAA | Rat PEPCK | [1][2] |
| Ki (Allosteric) | ~150 | Allosteric | Rat PEPCK | [1][2] |
| Ki (Overall) | 2 - 10 | Noncompetitive | Various Species PEPCK | [7] |
| Ki (Slope/Intercept) | 3 - 9 | Noncompetitive | Rat Liver Cytosol PEPCK | [8] |
In Vitro Inhibition of Gluconeogenesis
Studies using isolated perfused rat livers have demonstrated the dose-dependent inhibition of glucose synthesis by 3-MPA.
| 3-MPA Concentration | Effect on Gluconeogenesis from Lactate | Source |
| 50 µM | Sharp decrease in glucose synthesis | [8] |
| 100 µM | Virtually complete inhibition | [8] |
In Vivo Hypoglycemic Effects
3-MPA has demonstrated significant hypoglycemic effects in various animal models, particularly in fasted or diabetic states where gluconeogenesis is the primary source of blood glucose.
| Animal Model | Condition | Key Finding | Source |
| Rats | Starved | Significant hypoglycemic effect | [3][4] |
| Rats | Alloxan-diabetic | Significant hypoglycemic effect | [3][4] |
| Guinea Pigs | Starved | Significant hypoglycemic effect | [3][4] |
| Mice | Starved | Significant hypoglycemic effect | [3][4] |
| Rats | 4h Post-absorptive | No significant hypoglycemic effect | [3][4] |
The hypoglycemic state induced by 3-MPA in starved rats is often accompanied by an increase in blood lactate levels, which is consistent with the blockage of lactate's conversion to glucose.[3][4]
Key Experimental Protocols
Reproducing and building upon prior research requires detailed methodologies. Below are standardized protocols for key experiments used to evaluate 3-MPA.
PEPCK Activity Assay (Coupled Enzyme Assay)
This protocol measures PEPCK activity in the direction of oxaloacetate formation. The production of OAA is coupled to the malate dehydrogenase (MDH) reaction, which consumes NADH, allowing for spectrophotometric measurement. Inhibition by 3-MPA can be quantified by including it in the reaction mixture.
Principle: PEPCK: PEP + GDP → OAA + GTP MDH: OAA + NADH + H⁺ → Malate + NAD⁺
The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the PEPCK activity.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
PEP (Phosphoenolpyruvate)
-
GDP (Guanosine diphosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
MDH (Malate dehydrogenase) enzyme
-
MnCl₂
-
DTT (Dithiothreitol)
-
Purified PEPCK or tissue homogenate (e.g., liver cytosol)
-
3-Mercaptopicolinic acid (for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, PEP, GDP, NADH, MnCl₂, and DTT.
-
Add the MDH enzyme to the mixture.
-
Initiate the reaction by adding the PEPCK enzyme sample. For inhibition studies, pre-incubate the PEPCK sample with various concentrations of 3-MPA before adding it to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Figure 2: Experimental Workflow for PEPCK Activity Assay.
In Vivo Hypoglycemia in a Fasted Rat Model
This protocol assesses the ability of 3-MPA to lower blood glucose in an animal model where glucose homeostasis is dependent on gluconeogenesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
3-Mercaptopicolinic acid
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Administration tools (e.g., oral gavage needles or injection syringes)
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Fast the rats for 24 hours prior to the experiment, with continued free access to water. This depletes glycogen stores and makes the animals reliant on gluconeogenesis.
-
Divide rats into groups: Vehicle control and one or more 3-MPA dose groups (e.g., 50, 100, 200 mg/kg).
-
Measure baseline blood glucose (T=0) from the tail vein.
-
Administer 3-MPA or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Monitor blood glucose levels at subsequent time points (e.g., 1, 2, 4, and 6 hours post-administration).
-
Analyze the data by comparing the blood glucose levels of the 3-MPA treated groups to the vehicle control group at each time point.
Broader Metabolic Context and Signaling
The inhibition of PEPCK by 3-MPA places it at a critical nexus of carbohydrate metabolism, linking glycolysis, the Krebs (TCA) cycle, and gluconeogenesis.
PEPCK is not only a key enzyme in gluconeogenesis but also participates in "cataplerosis," the removal of TCA cycle intermediates. By inhibiting PEPCK, 3-MPA can lead to an accumulation of TCA cycle precursors, such as malate and oxaloacetate, which can have wider metabolic implications. The rise in blood lactate observed in vivo after 3-MPA administration is a direct consequence of shunting pyruvate away from gluconeogenesis.[3]
The central role of PEPCK makes 3-MPA a valuable tool for studying the regulation of these interconnected pathways.
Figure 3: 3-MPA at the Crossroads of Metabolism.
Conclusion
3-Mercaptopicolinic acid is a well-characterized, potent inhibitor of PEPCK and, consequently, a powerful hypoglycemic agent. Its specific mechanism of action makes it an invaluable research tool for dissecting the regulation of gluconeogenesis and its interplay with other central metabolic pathways. The quantitative data robustly support its efficacy in both in vitro and in vivo settings representative of metabolic disease. For drug development professionals, 3-MPA serves as a benchmark compound for the design and evaluation of new therapeutic agents targeting PEPCK for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production.
References
- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of SKF-34288 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator in the gluconeogenesis pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound. The information is intended to support researchers and professionals in the fields of metabolic disease, oncology, and muscle biology in their exploration of this compound's therapeutic potential.
Chemical and Physical Properties
This compound is a crystalline solid with well-defined chemical and physical characteristics. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Synonyms | 3-Mercaptopicolinic acid hydrochloride, 3-MPA hydrochloride | [3] |
| Molecular Formula | C₆H₅NO₂S·HCl | |
| Molecular Weight | 191.64 g/mol | |
| CAS Number | 320386-54-7 | [3] |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | - DMSO: up to 100 mg/mL (521.81 mM) - Water: up to 10 mM - PBS (pH 7.2): 0.2 mg/mL | |
| Storage | Store at -20°C |
Mechanism of Action: Inhibition of PEPCK
The primary mechanism of action of this compound is the specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate and amino acids.
SKF-34288 (as 3-mercaptopicolinic acid) exhibits a dual inhibitory effect on PEPCK. It binds to two distinct sites on the enzyme:
-
Competitive Inhibition: It acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.
-
Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which alters the conformation of the nucleotide-binding domain, thereby reducing the enzyme's affinity for its substrate.
This dual-binding mechanism contributes to its high potency as a PEPCK inhibitor.
| Inhibition Parameter | Value |
| Ki (competitive with PEP/OAA) | ~10 µM |
| Ki (allosteric site) | ~150 µM |
Signaling Pathway: Inhibition of Gluconeogenesis
The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the inhibitory action of this compound.
Biological Activities and Experimental Findings
This compound has demonstrated significant biological activity in both in vitro and in vivo models. Its effects are primarily linked to its inhibition of PEPCK, leading to downstream metabolic changes.
In Vitro Studies: Effects on Cell Proliferation and Differentiation
This compound has been shown to inhibit the proliferation of C2C12 myoblasts and induce their myogenic differentiation.[3]
Table of In Vitro Effects:
| Cell Line | Effect | Concentration Range | Duration |
| C2C12 | Inhibition of cell proliferation | 0.01 - 1 mM | 48 hours |
| C2C12 | Induction of myogenic differentiation | 0.25 - 1 mM | 5 days |
The following protocol is a representative method for assessing the effect of this compound on C2C12 cell proliferation.
Methodology:
-
Cell Seeding: C2C12 myoblasts are seeded at a density of 2 x 10³ cells/well in a 96-well plate and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Adhesion: Cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 mM) or a vehicle control.
-
Incubation: The cells are incubated for 48 hours under the same culture conditions.
-
Proliferation Assessment: Cell proliferation is quantified using a standard method such as a BrdU incorporation assay or by measuring total DNA content.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cell proliferation.
In Vivo Studies: Hypoglycemic Effects
As a potent inhibitor of gluconeogenesis, this compound exhibits significant hypoglycemic effects in animal models.
Table of In Vivo Effects:
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Starved Rats | Oral (p.o.) | 37.5 - 150 mg/kg | Dose-dependent reduction in blood glucose |
| Rabbits | Subcutaneous (s.c.) | 25 mg/kg | Neutralization of salbutamol-induced hyperglycemia |
| Rats | Intraperitoneal (i.p.) | 30 and 300 mg/kg | Reduction of pyruvate-induced hyperglycemia |
The following is a generalized protocol for assessing the hypoglycemic effect of this compound in rats.
Methodology:
-
Animal Acclimatization and Fasting: Male Wistar or Sprague-Dawley rats are acclimatized to the experimental conditions. Prior to the experiment, the rats are fasted overnight (12-16 hours) with free access to water.
-
Compound Administration: A baseline blood sample (t=0) is collected from the tail vein. Subsequently, this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally by gavage at the desired dose. A control group receives the vehicle alone.
-
Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (e.g., 40% w/v) is administered orally at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups to assess the effect of this compound on glucose tolerance.
Potential Therapeutic Applications and Future Directions
The potent inhibition of gluconeogenesis by this compound positions it as a valuable research tool and a potential therapeutic agent for conditions characterized by hyperglycemia, such as type 2 diabetes. Its effects on cell proliferation and differentiation also suggest potential applications in oncology and regenerative medicine.
Further research is warranted to explore:
-
The detailed molecular mechanisms underlying its effects on cell differentiation.
-
Its potential synergistic effects with other anti-diabetic or anti-cancer agents.
-
Its long-term efficacy and safety in preclinical models of disease.
-
Its potential impact on other metabolic pathways, as suggested by its inclusion in various screening libraries.
Conclusion
This compound is a well-characterized inhibitor of PEPCK with demonstrated hypoglycemic and anti-proliferative effects. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and biological activities, serving as a valuable resource for scientists and researchers investigating its therapeutic potential. The provided experimental frameworks can be adapted for further exploration of this promising compound.
References
An In-depth Technical Guide to SKF-34288 Hydrochloride: A Potent Inhibitor of Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride, is a well-characterized and potent inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool in metabolic research and drug development.
Chemical Identity and Properties
This compound is the hydrochloride salt of 3-Mercaptopicolinic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-Mercaptopicolinic acid hydrochloride |
| Synonyms | SKF-34288 HCl, 3-MPA hydrochloride |
| CAS Number | 320386-54-7 |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.63 g/mol |
| Chemical Structure |
Mechanism of Action: Inhibition of PEPCK
This compound exerts its biological effects primarily through the potent and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway. Gluconeogenesis is the metabolic process responsible for the synthesis of glucose from non-carbohydrate precursors, playing a crucial role in maintaining blood glucose homeostasis during periods of fasting or starvation.
The primary enzymatic reaction catalyzed by PEPCK is the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). This compound has been shown to inhibit both the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of the enzyme.[1] Kinetic studies have revealed that it acts as a potent inhibitor with Ki values in the low micromolar range.[2]
Interestingly, the inhibitory mechanism is complex, involving both competitive and allosteric components.[3] this compound can bind to the active site of PEPCK, competing with the substrate oxaloacetate. Additionally, it can bind to a distinct allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[3]
Signaling Pathway: Gluconeogenesis Inhibition
The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by this compound.
In Vitro and In Vivo Effects: Quantitative Data
This compound has been demonstrated to have significant biological effects in both cellular and animal models.
In Vitro Inhibition of PEPCK
The inhibitory potency of this compound against PEPCK has been quantified across various species.
| Enzyme Source | Isoform | Ki (µM) | Reference |
| Rat Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |
| Guinea Pig Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |
| Human Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |
| Dog Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |
| Rabbit Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |
Effects on C2C12 Myogenic Differentiation
In the C2C12 mouse myoblast cell line, this compound has been shown to inhibit cell proliferation and induce myogenic differentiation.[1]
| Concentration (mM) | Effect on C2C12 Cells | Reference |
| 0.01 - 1 | Dose-dependent inhibition of cell proliferation (48h treatment) | [1] |
| 0.25, 0.5, 1 | Induction of myogenic differentiation (increased creatine kinase activity, fusion index, and myotube diameter) | [1][5] |
In Vivo Hypoglycemic Effects
Oral or intraperitoneal administration of this compound has been shown to lower blood glucose levels in various animal models.
| Animal Model | Condition | Route of Administration | Effect | Reference |
| Starved Rats | - | Oral | Hypoglycemic effect | [6][7] |
| Alloxan-diabetic Rats | Diabetes | Oral | Hypoglycemic effect | [6][7] |
| Starved Guinea Pigs | - | Oral | Hypoglycemic effect | [6][7] |
| Starved Mice | - | Oral | Hypoglycemic effect | [6][7] |
| Perfused Rat Liver | - | - | Inhibition of gluconeogenesis from lactate and alanine | [8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound.
Protocol: PEPCK Enzyme Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on PEPCK activity using a coupled-enzyme spectrophotometric assay.
Materials:
-
Purified PEPCK enzyme
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂)
-
Oxaloacetate (OAA)
-
GTP
-
NADH
-
Malate Dehydrogenase (MDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH (to a final concentration of 0.2 mM)
-
GTP (to a final concentration of 1 mM)
-
Malate Dehydrogenase (an excess, e.g., 10 units/mL)
-
Varying concentrations of this compound or vehicle control.
-
-
Initiate the reaction by adding a pre-determined amount of purified PEPCK enzyme.
-
Immediately start the kinetic read on the spectrophotometer at 340 nm for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). The rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the PEPCK activity.
-
To start the PEPCK-catalyzed reaction, add oxaloacetate (to a final concentration of, for example, 1 mM).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and subsequently the Ki value using appropriate kinetic models.
Protocol: C2C12 Myogenic Differentiation Assay
This protocol describes the induction of myogenic differentiation in C2C12 cells in the presence of this compound.[9]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% penicillin-streptomycin.
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach near confluence within 24-48 hours. Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach approximately 80-90% confluency, aspirate the Growth Medium and wash the cells once with PBS.
-
Replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 0, 0.25, 0.5, 1 mM).
-
Culture the cells for 3-5 days, replacing the Differentiation Medium with freshly prepared medium containing the inhibitor every 24-48 hours.
-
Assess myogenic differentiation at desired time points using methods such as:
-
Morphological analysis: Observe the formation of multinucleated myotubes under a microscope.
-
Immunofluorescence staining: Stain for muscle-specific proteins like Myosin Heavy Chain (MyHC).
-
Creatine Kinase (CK) activity assay: Measure the activity of CK, an enzyme that increases during muscle differentiation.
-
Protocol: In Vivo Hypoglycemic Effect in a Rat Model
This protocol outlines a general procedure for evaluating the hypoglycemic effect of this compound in rats.[10]
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight)
-
This compound
-
Vehicle (e.g., water or saline)
-
Glucometer and test strips
-
Oral gavage needles or injection supplies
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Record the baseline blood glucose levels from the tail vein using a glucometer.
-
Divide the rats into groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Plot the blood glucose levels over time for each group to determine the extent and duration of the hypoglycemic effect.
-
Perform statistical analysis to compare the blood glucose levels between the control and treated groups.
Conclusion
This compound is a powerful and specific inhibitor of PEPCK, making it an indispensable tool for studying gluconeogenesis and related metabolic pathways. Its demonstrated efficacy in both in vitro and in vivo settings provides a solid foundation for its use in research aimed at understanding metabolic diseases such as type 2 diabetes. The detailed protocols and compiled data in this guide are intended to facilitate the effective application of this compound in a laboratory setting.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3-Mercaptopicolinic Acid Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopicolinic acid hydrochloride (3-MPA), a well-characterized inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), is a valuable tool for studying cellular metabolism, particularly gluconeogenesis.[1][2][3][4][5][6] PEPCK is a critical enzyme in the gluconeogenic pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this step, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors.[1][2][3][4] Its specific mechanism of action makes it a potent hypoglycemic agent and a subject of interest in metabolic research and drug development.[1][4][5][6][7] These application notes provide detailed protocols for utilizing 3-MPA in various cell culture assays to investigate its effects on cell viability, differentiation, and metabolic pathways.
Mechanism of Action
3-Mercaptopicolinic acid hydrochloride targets and inhibits the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which exists in both cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms.[8][9] The inhibition of PEPCK disrupts gluconeogenesis, the metabolic pathway responsible for the generation of glucose from non-carbohydrate substrates such as lactate, pyruvate, and certain amino acids.[1][2][3][4] Studies have shown that 3-MPA can act as both a competitive inhibitor with respect to phosphoenolpyruvate/oxaloacetate and as an allosteric inhibitor, binding to a site distinct from the active site to modulate enzyme activity.[5][6] This dual-mode inhibition contributes to its potency. The inhibition constant (Ki) for PEPCK is in the micromolar range, indicating a high affinity of the inhibitor for the enzyme.[7][10][11]
Figure 1: Signaling pathway showing the inhibitory action of 3-MPA on PEPCK.
Data Presentation
The following table summarizes the quantitative data related to the activity of 3-Mercaptopicolinic acid hydrochloride in various assays.
| Parameter | Value | Cell Line / System | Source |
| PEPCK Inhibition (Ki) | 2-10 µM | Rat, guinea pig, dog, rabbit, human | [10] |
| PEPCK Inhibition (Ki) | Competitive site: ~10 µMAllosteric site: ~150 µM | Rat PEPCK | [5][6] |
| Cell Proliferation Inhibition | 0.01 - 1 mM (dose-dependent) | C2C12 mouse myoblasts | [7][8][9] |
| Induction of Myogenic Differentiation | 0.25, 0.5, 1 mM | C2C12 mouse myoblasts | [8][9] |
| Inhibition of Succinate Production | 200 µM (2.2-fold inhibition) | Trypanosoma cruzi epimastigotes | [12] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT-Based)
This protocol outlines the use of a colorimetric MTT assay to assess the effect of 3-MPA on cell viability and proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
3-Mercaptopicolinic acid hydrochloride (3-MPA)
-
Cell line of interest (e.g., C2C12, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-MPA in a suitable solvent (e.g., water or DMSO).[11] Further dilute the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.01, 0.1, 0.25, 0.5, 1 mM).[7][8]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 3-MPA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 3-MPA).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[7][8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Figure 2: Workflow for the MTT-based cell viability assay with 3-MPA.
Protocol 2: Myogenic Differentiation Assay in C2C12 Cells
This protocol describes how to induce and assess myogenic differentiation in C2C12 mouse myoblast cells using 3-MPA.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum
-
3-Mercaptopicolinic acid hydrochloride (3-MPA)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and staining reagents for immunofluorescence (e.g., 4% paraformaldehyde, antibodies against myosin heavy chain)
-
Creatine Kinase Activity Assay Kit
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in GM at a density that will result in confluence after 24-48 hours.
-
Induction of Differentiation: Once cells reach confluence, switch the medium to DM to induce differentiation.
-
3-MPA Treatment: Simultaneously with the switch to DM, treat the cells with various concentrations of 3-MPA (e.g., 0.25, 0.5, 1 mM) dissolved in DM.[8][9] Include a control group with DM alone.
-
Incubation: Culture the cells for 4-5 days in the presence of 3-MPA, replacing the medium with fresh DM and 3-MPA every 48 hours.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the formation of multinucleated myotubes under a microscope.
-
Creatine Kinase Activity: On day 5, lyse the cells and measure the creatine kinase activity according to the manufacturer's protocol. An increase in activity is indicative of myogenic differentiation.[8]
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for myosin heavy chain, a marker for differentiated myotubes. The fusion index (percentage of nuclei within myotubes) can be calculated.[8]
-
Figure 3: Workflow for inducing myogenic differentiation with 3-MPA.
Protocol 3: Conceptual Workflow for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) can be employed to quantify the changes in metabolic pathway utilization upon treatment with 3-MPA. This is a conceptual workflow as the specific experimental details will vary based on the cell type and analytical platform (e.g., LC-MS, GC-MS).
Conceptual Steps:
-
Stable Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.
-
3-MPA Treatment: Treat the cells with an effective concentration of 3-MPA.
-
Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites using mass spectrometry or NMR.
-
Flux Calculation: Use computational modeling to calculate the metabolic fluxes through the relevant pathways, such as glycolysis, the TCA cycle, and gluconeogenesis. The changes in these fluxes in the presence of 3-MPA will reveal its impact on cellular metabolism.
Figure 4: Conceptual workflow for metabolic flux analysis with 3-MPA.
Conclusion
3-Mercaptopicolinic acid hydrochloride is a specific and potent inhibitor of PEPCK, making it an indispensable tool for studying metabolic pathways in a cellular context. The protocols provided herein offer a starting point for researchers to investigate the effects of 3-MPA on cell viability, differentiation, and metabolic fluxes. Appropriate optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental questions.
References
- 1. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of 3-Mercaptopropionic Acid (3-MPA) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Mercaptopropionic acid (3-MPA) is a well-established convulsant agent used in rodent models to study the mechanisms of epilepsy and to screen potential anticonvulsant drugs. It primarily acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. This inhibition leads to a reduction in GABA levels in the brain, resulting in hyperexcitability and seizures[2]. These application notes provide detailed information on the dosing and administration of 3-MPA in rats for inducing seizures and studying its neurochemical effects.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of 3-MPA in rats from various studies.
Table 1: Dosing Regimens for Seizure Induction and Neurochemical Studies
| Study Type | Rat Strain | Route of Administration | Dosage | Observed Effects | Reference |
| Seizure Induction | Wistar | Intraperitoneal (i.p.) | CD50 for minimal seizures was significantly lower in 18-day-old rats than in older animals. CD50 for major seizures did not change significantly with development. | Clonic, minimal seizures, and generalized tonic-clonic seizures. | [1] |
| Neurochemical Analysis | Wistar | Intraperitoneal (i.p.) | 25 mg/kg | 20-30% decrease in GABA concentration in the hypothalamus, superior colliculus, and hippocampus, and a 35% decrease in pancreatic islets 60 minutes post-administration. | [2] |
| Pharmacokinetic Study | Not Specified | Not Specified | 50 mg/kg and 100 mg/kg | The average brain elimination rate constant (Ke) was 0.060 min⁻¹ for the 50 mg/kg dose and 0.018 min⁻¹ for the 100 mg/kg dose. | [3] |
| Steady-State Seizure Model | Not Specified | Intravenous (i.v.) | 60 mg/kg loading dose followed by a constant infusion of 50 mg/kg/min. | Induced status epilepticus, allowing for the study of changes in striatal neurotransmitters. | [4] |
| Repetitive Seizure Model | Not Specified | Not Specified | Daily administration for 4 days. | Increased expression of the GluN2A subunit of the NMDA receptor in the hippocampus. | [5] |
Table 2: Pharmacokinetic Parameters of 3-MPA in Rat Brain
| Parameter | Value | Brain Region | Dosing | Reference |
| Cmax | 14.9 ± 0.6 µg/mL | Striatum | Constant Infusion | [3] |
| Cmax | 21.7 ± 1.9 µg/mL | Hippocampus | Constant Infusion | [3] |
| Ke | 0.020 ± 0.007 min⁻¹ | Striatum | Constant Infusion | [3] |
| Ke | 0.023 ± 0.003 min⁻¹ | Hippocampus | Constant Infusion | [3] |
Experimental Protocols
Protocol 1: Induction of Acute Seizures with 3-MPA
This protocol describes the induction of acute seizures in rats using a single intraperitoneal injection of 3-MPA, based on methodologies reported in the literature[1][2].
Objective: To induce convulsive seizures in rats for electrophysiological and behavioral analysis.
Materials:
-
3-Mercaptopropionic acid (3-MPA)
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (age as required for the study, e.g., 7, 12, 18, 25 days old, and adult)[1]
-
Syringes and needles for injection
-
Animal scale
-
Observation chamber
-
Electroencephalography (EEG) recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
3-MPA Solution Preparation: Prepare a fresh solution of 3-MPA in sterile saline on the day of the experiment. The concentration should be calculated to allow for an injection volume of approximately 1-2 mL/kg.
-
Dosing: Weigh each rat accurately. Administer the calculated dose of 3-MPA via intraperitoneal (i.p.) injection. A dose of 25 mg/kg has been shown to cause significant neurochemical changes[2]. Doses for seizure induction may need to be determined empirically, with studies showing varied CD50 values depending on the age of the rat[1].
-
Observation: Immediately after injection, place the rat in an observation chamber. Monitor for the onset, duration, and severity of seizures. Seizure activity can be classified into minimal (clonic) and major (generalized tonic-clonic) seizures[1].
-
Electrocorticographic (ECoG) Monitoring (Optional): For detailed analysis of brain electrical activity, implant electrodes over the cortex prior to the experiment. Record ECoG activity before and after 3-MPA administration to monitor for epileptiform discharges[1].
-
Data Analysis: Analyze the latency to seizure onset, seizure duration, and seizure score. If ECoG is recorded, analyze the changes in EEG patterns.
Protocol 2: Steady-State Chemical Seizure Model using 3-MPA Infusion
This protocol outlines a method to achieve a steady-state concentration of 3-MPA in the brain to induce status epilepticus for neurochemical studies, as described by M.A. Real et al.[4].
Objective: To create a sustained seizure model for in-vivo microdialysis and monitoring of neurotransmitter dynamics.
Materials:
-
3-Mercaptopropionic acid (3-MPA)
-
Sterile saline (0.9% NaCl)
-
Male rats
-
Intravenous (i.v.) catheterization equipment
-
Infusion pump
-
In-vivo microdialysis probes and system
-
High-performance liquid chromatography (HPLC) system for neurotransmitter analysis
-
ECoG recording equipment
Procedure:
-
Surgical Preparation: Anesthetize the rat and surgically implant an intravenous catheter (e.g., in the jugular vein) for drug infusion. If performing microdialysis or ECoG, implant the microdialysis probe in the brain region of interest (e.g., striatum) and cortical electrodes for ECoG recording. Allow the animal to recover from surgery.
-
Dosing Regimen: To achieve a steady-state brain concentration of 3-MPA, administer an initial intravenous loading dose of 60 mg/kg. Immediately following the loading dose, begin a constant intravenous infusion of 50 mg/kg/min[4]. Note: The infusion rate from the source appears high and should be carefully verified; it may represent a typographical error and a lower rate (e.g., mg/kg/hr) might be more appropriate.
-
Microdialysis Sampling: Begin collecting microdialysis samples from the target brain region before 3-MPA administration to establish a baseline. Continue sampling throughout the infusion period and after its cessation at desired intervals (e.g., every 5 or 60 seconds)[4].
-
ECoG Monitoring: Continuously monitor ECoG to confirm the induction and maintenance of status epilepticus.
-
Sample Analysis: Analyze the collected microdialysis samples using HPLC to quantify neurotransmitter levels, such as glutamate and GABA[4].
-
Data Analysis: Correlate the changes in neurotransmitter concentrations with the ECoG activity to understand the neurochemical dynamics during status epilepticus.
Visualizations
Caption: Workflow for 3-MPA induced seizure experiments in rats.
Caption: Mechanism of 3-MPA induced seizures via GAD inhibition.
References
- 1. Motor and electrocorticographic epileptic activity induced by 3-mercaptopropionic acid in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convulsant, 3-mercaptopropionic acid, decreases the level of GABA in pancreatic islets of rat as well as that of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of 3-Mercaptopropionic Acid Induced Seizures and Changes in Striatal Neurotransmitters Monitored by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Mercaptopropionic acid-induced repetitive seizures increase GluN2A expression in rat hippocampus: a potential neuroprotective role of cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-MPA hydrochloride protocol for C2C12 muscle cells
An Application Note on the Investigation of 3-MPA Hydrochloride Effects in C2C12 Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a well-characterized organosulfur compound that acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA) from glutamate.[1][2][3][4] While its effects as a convulsant due to the reduction of GABA in the central nervous system are extensively studied, its role in skeletal muscle metabolism and differentiation is less understood.[1] C2C12 myoblasts, a murine muscle cell line, provide a robust in vitro model for studying myogenesis, the process of muscle cell differentiation.[5] Glutamate is a key amino acid in cellular metabolism, and its downstream pathways could be critical for the significant metabolic reprogramming that occurs during myogenesis.
This document provides a proposed protocol for treating C2C12 muscle cells with 3-MPA hydrochloride to investigate its potential effects on myoblast proliferation, differentiation, and cellular viability. The methodologies outlined here are based on standard C2C12 culture techniques and the known mechanism of action of 3-MPA.[6][7][8]
Signaling Pathway of 3-MPA Hydrochloride
3-MPA acts by directly inhibiting the enzyme glutamate decarboxylase (GAD).[9][10] GAD is a pyridoxal-phosphate (PLP) dependent enzyme that catalyzes the decarboxylation of glutamate to form GABA.[9] By competitively binding to GAD, 3-MPA blocks this conversion, leading to a decrease in intracellular GABA levels and an accumulation of glutamate. The consequences of this inhibition in skeletal muscle cells are yet to be fully elucidated.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 3-MPA hydrochloride on C2C12 cells. A critical first step is to determine the optimal, non-toxic concentration range through a dose-response experiment.
General Experimental Workflow
The overall process involves culturing and differentiating C2C12 cells, treating them with various concentrations of 3-MPA hydrochloride, and subsequently analyzing the cells using various biochemical and molecular assays.
C2C12 Cell Culture and Differentiation
This protocol describes the standard procedure for maintaining C2C12 myoblasts and inducing their differentiation into myotubes.[5]
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.[11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the GM and wash the cells once with sterile PBS.
-
To passage cells, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize with GM and centrifuge cells for plating.
-
To induce differentiation, allow myoblasts to reach 100% confluency. Aspirate the GM, wash with PBS, and replace it with DM.[5][12]
-
Change the DM every 48 hours. Myotube formation should be visible within 3-5 days.
3-MPA Hydrochloride Treatment
Materials:
-
3-MPA hydrochloride powder
-
Sterile DMSO or PBS for stock solution preparation
-
Differentiated C2C12 myotubes in culture plates
Procedure:
-
Prepare a sterile stock solution of 3-MPA hydrochloride (e.g., 100 mM in sterile PBS or DMSO). Store aliquots at -20°C.
-
On day 3 of differentiation, dilute the 3-MPA hydrochloride stock solution in fresh DM to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) to determine the optimal concentration.
-
Aspirate the old medium from the differentiated C2C12 cells and add the DM containing the respective concentrations of 3-MPA hydrochloride. Include a vehicle control (DM with an equivalent amount of DMSO or PBS).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with analysis.
Key Experimental Assays
A. MTT Assay for Cell Viability
This assay assesses the cytotoxicity of 3-MPA hydrochloride on C2C12 cells.
Procedure:
-
Seed C2C12 myoblasts in a 96-well plate and differentiate as described above.
-
Treat cells with varying concentrations of 3-MPA hydrochloride for 24-48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the vehicle control.
B. Western Blotting for Protein Expression
This technique is used to quantify the levels of key proteins involved in myogenesis.
Procedure:
-
Lyse the treated C2C12 myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., MyoD, Myogenin, Myosin Heavy Chain (MyHC), and GAD67). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence detection system and quantify band intensity using image analysis software.
C. Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA levels of genes involved in muscle differentiation.
Procedure:
-
Isolate total RNA from treated C2C12 myotubes using a suitable RNA isolation kit (e.g., TRIzol method).[6]
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Myod1, Myog, Myh1) and a reference gene (e.g., Gapdh).
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Quantitative Data Analysis (Hypothetical Data)
The following tables summarize potential quantitative outcomes from treating C2C12 myotubes with 3-MPA hydrochloride. Note: This is example data for illustrative purposes only.
Table 1: Effect of 3-MPA Hydrochloride on C2C12 Myotube Viability (MTT Assay)
| Treatment Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 91.3 ± 6.2 |
| 250 | 75.4 ± 7.1 |
| 500 | 48.9 ± 8.3 |
Table 2: Relative Protein Expression of Myogenic Markers after 48h Treatment
| Treatment | Myogenin (Fold Change) | Myosin Heavy Chain (Fold Change) |
| Control (0 µM 3-MPA) | 1.00 | 1.00 |
| 100 µM 3-MPA | 0.65 | 0.58 |
Table 3: Relative Gene Expression of Myogenic Factors after 24h Treatment
| Treatment | Myod1 mRNA (Fold Change) | Myog mRNA (Fold Change) |
| Control (0 µM 3-MPA) | 1.00 | 1.00 |
| 100 µM 3-MPA | 0.72 | 0.45 |
References
- 1. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 3. 3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CK2 binding to BMPRIa induces C2C12 differentiation into osteoblasts and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. encodeproject.org [encodeproject.org]
- 9. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 10. MERCAPTOPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]
- 11. Modulation of proliferation and differentiation of C2C12 skeletal muscle cells by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: SKF-34288 Hydrochloride in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-34288 hydrochloride, also known as 3-mercaptopicolinic acid (3-MPA), is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. In vitro studies have demonstrated its efficacy in inhibiting glucose synthesis, as well as influencing cell proliferation and differentiation. These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for the use of this compound in various in vitro settings.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound in different in vitro applications.
| Application | Cell Type/System | Effective Concentration Range | Observed Effect | Reference |
| PEPCK Inhibition | Isolated Enzyme | Ki: 2-9 µM | Inhibition of PEPCK activity | [1] |
| PEPCK Inhibition | Isolated Enzyme | Competitive Ki: ~10 µM (PEP/OAA site) | Inhibition of PEPCK activity | [2] |
| PEPCK Inhibition | Isolated Enzyme | Allosteric Ki: ~150 µM | Inhibition of PEPCK activity | [2] |
| Cell Proliferation Inhibition | C2C12 myoblasts | 0.01 - 1 mM | Dose-dependent inhibition of cell proliferation | |
| Myogenic Differentiation Induction | C2C12 myoblasts | 0.25, 0.5, 1 mM | Increased creatine kinase activity, fusion index, and myotube diameter | [3] |
| Gluconeogenesis Inhibition | Rat kidney-cortex and liver slices | Not specified | Inhibition of gluconeogenesis from lactate | [4][5] |
| Gluconeogenesis Inhibition | Isolated rat hepatocytes | Not specified | Inhibition of gluconeogenesis from lactate, pyruvate, and alanine | [4][5] |
Experimental Protocols
C2C12 Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed C2C12 myoblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of Growth Medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in Growth Medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1 mM).
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
C2C12 Myogenic Differentiation Assay
This protocol describes the induction of myogenic differentiation in C2C12 cells and the assessment of differentiation using creatine kinase activity as a marker.
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM with 10% FBS)
-
Differentiation Medium (DMEM with 2% Horse Serum)
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Creatine Kinase Assay Kit
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Seed C2C12 myoblasts in 6-well plates in Growth Medium and grow to confluence.
-
To induce differentiation, replace the Growth Medium with Differentiation Medium. This is considered Day 0 of differentiation.
-
Add this compound to the Differentiation Medium at the desired concentrations (e.g., 0.25, 0.5, 1 mM). Include a vehicle control.[3]
-
Culture the cells for 5-7 days, changing the Differentiation Medium with fresh inhibitor every 48 hours.[3]
-
At the end of the differentiation period, wash the cells with PBS and lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Measure the creatine kinase activity in the cell lysates using a commercial assay kit, following the manufacturer's instructions.
-
Normalize the creatine kinase activity to the total protein concentration.
In Vitro PEPCK Enzyme Activity Assay (Spectrophotometric)
This protocol provides a general method for measuring the enzymatic activity of PEPCK, which can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Purified PEPCK enzyme or cell/tissue lysate containing PEPCK
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)
-
Substrates: Phosphoenolpyruvate (PEP) and GDP (or ADP)
-
Cofactors: MnCl2 or MgCl2
-
Coupling enzymes: Malate Dehydrogenase (MDH)
-
NADH
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GDP (or ADP), MnCl2 (or MgCl2), MDH, and NADH in a cuvette.
-
Add the PEPCK enzyme source to the reaction mixture.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound for a defined period before starting the reaction.
-
Initiate the reaction by adding the substrate, PEP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the PEPCK activity.
-
Calculate the enzyme activity and the percentage of inhibition by this compound.
In Vitro Gluconeogenesis Assay (Isolated Rat Hepatocytes)
This protocol describes the measurement of gluconeogenesis in isolated primary rat hepatocytes.
Materials:
-
Isolated rat hepatocytes
-
Krebs-Ringer bicarbonate buffer (or similar)
-
Gluconeogenic substrate (e.g., lactate and pyruvate)
-
This compound
-
Glucose assay kit
Procedure:
-
Isolate hepatocytes from rat liver using standard collagenase perfusion methods.
-
Resuspend the isolated hepatocytes in Krebs-Ringer bicarbonate buffer.
-
Incubate the hepatocyte suspension with the gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).
-
Add different concentrations of this compound to the incubation mixture. Include a control without the inhibitor.
-
Incubate the cells at 37°C with gentle shaking.
-
Take aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction in the aliquots (e.g., by adding perchloric acid).
-
Neutralize the samples and centrifuge to remove precipitated protein.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
The rate of gluconeogenesis is determined by the rate of glucose production.
Mandatory Visualizations
Caption: Inhibition of the Gluconeogenesis Pathway by this compound.
Caption: Workflow for C2C12 Cell Proliferation Assay using CCK-8.
Caption: Potential Downstream Effects of PEPCK Inhibition by SKF-34288 HCl.
References
- 1. Phosphoenolpyruvate from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 3. scielo.br [scielo.br]
- 4. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Extraction and Measurement the Activities of Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK) and Plastidic NADP-dependent Malic Enzyme (ME) on Tomato (Solanum lycopersicum) [bio-protocol.org]
Application Notes and Protocols for Studying 3-Mercaptopicolinic Acid Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway.[1][2][3] This characteristic makes 3-MPA an invaluable tool for studying glucose metabolism, particularly the regulation of gluconeogenesis in various physiological and pathological states. Its ability to induce hypoglycemia in starved animal models has been well-documented.[4] These application notes provide detailed methodologies for utilizing animal models to investigate the effects of 3-MPA, focusing on in vivo and in vitro experimental setups.
Data Presentation: Quantitative Effects of 3-MPA
The following tables summarize quantitative data on the effects of 3-Mercaptopicolinic acid from various studies, providing a comparative overview of its potency and metabolic consequences in different animal models.
Table 1: In Vivo Effects of 3-MPA on Blood Metabolites in Rats
| Animal Model | Treatment Group | Fasting State | Blood Glucose Levels | Blood Lactate Levels | Reference |
| Rat | Control | Fed | 8.0 ± 0.2 mM | 1.9 ± 0.1 mM | [5] |
| Rat | 3-MPA Treated | Fed | 7.9 ± 0.3 mM | 2.1 ± 0.2 mM | [5] |
| Rat | Control | Overnight Fasted | 6.5 ± 0.2 mM | 1.3 ± 0.1 mM | [5] |
| Rat | 3-MPA Treated | Overnight Fasted | 4.2 ± 0.4 mM | 3.5 ± 0.5 mM | [5] |
*Indicates a statistically significant difference compared to the control group under the same fasting state.
Table 2: Inhibition of PEPCK by 3-MPA Across Different Species
| Species | Enzyme Source | Ki (μM) for 3-MPA | Reference |
| Rat | Cytosolic PEPCK | ~5 | [6] |
| Rat | Cytosolic PEPCK | 2-10 | [7] |
| Guinea Pig | Cytosolic PEPCK | 2-10 | [7] |
| Dog | Cytosolic PEPCK | 2-10 | [7] |
| Rabbit | Cytosolic PEPCK | 2-10 | [7] |
| Human | Cytosolic PEPCK | 2-10 | [7] |
Table 3: Species-Specific Inhibition of Renal Gluconeogenesis by 3-MPA
| Species | Degree of Inhibition | Reference |
| Rat | > Guinea Pig | [7] |
| Guinea Pig | ≥ Human | [7] |
| Human | > Rabbit | [7] |
| Rabbit | ≥ Dog | [7] |
Experimental Protocols
In Vivo Administration of 3-MPA
1. Protocol for Oral Gavage in Rats
This protocol is adapted for the administration of aqueous solutions of 3-MPA.
Materials:
-
3-Mercaptopicolinic acid solution (dissolved in water or saline)
-
Appropriately sized gavage needles (e.g., 16-20 gauge for adult rats)[8]
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to minimize stress. Weigh each rat on the day of the experiment to calculate the precise dosage. A typical dose to induce hypoglycemia in starved rats is in the range of 30-300 mg/kg.[9]
-
Dosage Calculation: The maximum recommended dosing volume for oral gavage in rats is 10-20 ml/kg.[6][8] Prepare the 3-MPA solution to a concentration that allows for accurate administration within this volume range.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[6] The head should be extended to create a straight line from the mouth to the esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[6]
-
Lubricate the tip of the gavage needle with water or a water-soluble lubricant.
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. [6]
-
-
Administration: Once the needle is correctly positioned in the stomach, administer the 3-MPA solution slowly.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8] Subsequent monitoring should occur at regular intervals as dictated by the experimental design.
2. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering 3-MPA via intraperitoneal injection.
Materials:
-
3-Mercaptopicolinic acid solution (sterile, dissolved in a suitable vehicle like saline)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)[4]
-
70% ethanol or other appropriate disinfectant
-
Animal scale
-
PPE
Procedure:
-
Animal and Dose Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[4]
-
Restraint: Securely restrain the mouse using a scruff technique, ensuring the animal is immobile. Turn the mouse to expose its abdomen.[1][10]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[1][10]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downward to help displace the abdominal organs.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]
-
Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[1][4]
-
Inject the 3-MPA solution smoothly.
-
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
In Vitro Experiments
3. Protocol for Isolated Perfused Rat Liver
This technique allows for the study of hepatic metabolism in a controlled environment, free from systemic influences.
Materials:
-
Surgical instruments for cannulation
-
Perfusion apparatus (including pump, oxygenator, and temperature-controlled chamber)
-
Krebs-Henseleit bicarbonate buffer (or other suitable perfusion medium), gassed with 95% O2 / 5% CO2[11][12]
-
Substrates for gluconeogenesis (e.g., lactate, pyruvate, alanine)
-
3-Mercaptopicolinic acid
-
Analytical equipment for measuring glucose, lactate, and other metabolites in the perfusate
Procedure:
-
Surgical Preparation: Anesthetize a rat (e.g., with pentobarbital). Perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulation: Cannulate the portal vein for inflow of the perfusion medium and the inferior vena cava for outflow. Ligate other vessels to isolate the liver circulation.
-
Initiation of Perfusion: Start the perfusion with pre-warmed (37°C), oxygenated buffer at a constant flow rate (e.g., 3-4 ml/min/g liver weight).[12]
-
Stabilization Period: Allow the liver to stabilize for a period (e.g., 20-30 minutes) during which the perfusate is discarded (open-circuit perfusion).
-
Experimental Phase:
-
Switch to a recirculating perfusion system if desired.
-
Introduce gluconeogenic substrates into the perfusion medium.
-
After a baseline period, add 3-MPA to the perfusate at the desired concentration.
-
Collect perfusate samples at regular intervals from the inflow and outflow lines for metabolite analysis.
-
-
Data Analysis: Measure the concentrations of glucose, lactate, and other relevant metabolites in the perfusate samples. Calculate the rates of glucose production and substrate uptake.
4. Protocol for PEPCK Activity Assay in Tissue Homogenates
This assay measures the enzymatic activity of PEPCK in liver or kidney tissue samples.
Materials:
-
Tissue homogenizer (e.g., Potter-Elvehjem)[13]
-
Refrigerated centrifuge
-
Spectrophotometer
-
Homogenization buffer (e.g., containing sucrose, Tris-HCl, EDTA, DTT)[13]
-
Assay mixture (containing buffer, substrates like oxaloacetate and GTP, and coupling enzymes if using a spectrophotometric assay)
-
3-Mercaptopicolinic acid (for in vitro inhibition studies)
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., liver, kidney cortex) and place it in ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will contain the cytosolic fraction with PEPCK.[13]
-
-
Protein Quantification: Determine the protein concentration of the supernatant to normalize the enzyme activity.
-
Enzymatic Assay:
-
Several methods can be used to measure PEPCK activity. A common spectrophotometric method couples the production of phosphoenolpyruvate (PEP) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[14]
-
Alternatively, commercial kits are available that provide a colorimetric or fluorometric readout.[2]
-
Add a known amount of the tissue homogenate to the assay mixture.
-
For in vitro inhibition studies, pre-incubate the homogenate with various concentrations of 3-MPA before adding the substrates.
-
-
Calculation of Activity: Calculate the PEPCK activity as the rate of product formation (or substrate consumption) per minute per milligram of protein.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for SKF-34288 Hydrochloride in Gluconeogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid (3-MPA), is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key regulatory enzyme in the gluconeogenic pathway.[1][2][3][4] Gluconeogenesis is the metabolic process responsible for the synthesis of glucose from non-carbohydrate precursors, and its dysregulation is implicated in conditions such as type 2 diabetes. By inhibiting PEPCK, this compound effectively blocks glucose production, leading to a hypoglycemic effect.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying gluconeogenesis in various research models.
Mechanism of Action
This compound exerts its inhibitory effect on gluconeogenesis by specifically targeting PEPCK (EC 4.1.1.32).[1][4] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the gluconeogenic pathway.[5][6][7] The inhibition of PEPCK by this compound has been demonstrated to be noncompetitive with respect to both oxaloacetate and the manganese-GTP complex. Studies have shown that it binds to both the active site and a novel allosteric site on the enzyme.[3] This inhibition is specific to the gluconeogenic pathway at the level of PEPCK, as the compound does not inhibit glucose synthesis from substrates like fructose or dihydroxyacetone, which enter the pathway downstream of PEPCK.[2][4]
Data Presentation
The following table summarizes the quantitative data for this compound in the context of gluconeogenesis studies.
| Parameter | Value | Experimental System | Reference |
| Ki for PEPCK | 2-10 µM | Purified rat liver cytosolic PEPCK | [1] |
| Effective Concentration | 50 µM (sharp decrease) | Isolated, perfused livers from fasted rats and guinea pigs | [8] |
| Effective Concentration | 100 µM (complete inhibition) | Isolated, perfused livers from fasted rats and guinea pigs | [8] |
| In Vivo Effect | Hypoglycemia | Starved and alloxan-diabetic rats, starved guinea pigs and mice | [2][3] |
Signaling and Metabolic Pathways
Gluconeogenesis Pathway and Inhibition by this compound
The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by this compound.
Caption: Inhibition of PEPCK by this compound in the gluconeogenic pathway.
Experimental Protocols
Protocol 1: In Vitro Glucose Production Assay in HepG2 Cells
This protocol describes how to measure the effect of this compound on gluconeogenesis in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose Production Medium: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glucose assay kit (e.g., glucose oxidase-based)
-
BCA protein assay kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Maintain HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells into 24-well plates at a density of 4 x 105 cells/well and allow them to adhere and grow to confluence (approximately 24 hours).
-
Starvation: Gently wash the cells twice with PBS. Then, incubate the cells in serum-free DMEM for 24 hours to deplete glycogen stores.
-
Treatment: After starvation, wash the cells twice with PBS. Add 500 µL of Glucose Production Medium to each well. Add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C for 3.5 hours.
-
Glucose Measurement: After incubation, collect the supernatant from each well. Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Protein Quantification: Wash the cells remaining in the wells with PBS. Lyse the cells and determine the total protein concentration using a BCA protein assay kit.
-
Data Analysis: Normalize the measured glucose concentration to the total protein content for each well. Express the results as a percentage of the vehicle-treated control.
Experimental Workflow for In Vitro Glucose Production Assay
Caption: Workflow for the in vitro glucose production assay in HepG2 cells.
Protocol 2: Ex Vivo Gluconeogenesis Assay in Rat Liver Slices
This protocol provides a general framework for studying the effect of this compound on gluconeogenesis in isolated rat liver slices.
Materials:
-
Male Wistar rats (200-250 g), fasted overnight
-
Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2
-
Gluconeogenic precursors (e.g., 10 mM lactate, 1 mM pyruvate)
-
This compound stock solution
-
Tissue slicer
-
Incubation flasks
-
Shaking water bath (37°C)
-
Perchloric acid (PCA)
-
Glucose assay kit
Procedure:
-
Animal Preparation: Fast rats overnight (18-24 hours) with free access to water.
-
Liver Excision: Anesthetize the rat and perform a laparotomy. Quickly excise the liver and place it in ice-cold Krebs-Ringer buffer.
-
Slice Preparation: Prepare thin liver slices (0.3-0.5 mm) using a tissue slicer.
-
Incubation: Place the liver slices (approximately 100 mg) in incubation flasks containing 3-5 mL of Krebs-Ringer buffer with the gluconeogenic precursors. Add this compound to the desired final concentrations. Include a vehicle control.
-
Gassing: Gas the flasks with 95% O2 / 5% CO2, seal, and incubate in a shaking water bath at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding a final concentration of 3% perchloric acid to the flasks.
-
Sample Processing: Homogenize the contents of the flasks and centrifuge to remove precipitated protein. Neutralize the supernatant.
-
Glucose Measurement: Measure the glucose concentration in the neutralized supernatant using a glucose assay kit.
-
Data Analysis: Express the rate of gluconeogenesis as µmol of glucose produced per gram of liver tissue per hour.
Protocol 3: In Vivo Assessment of Gluconeogenesis Inhibition in Mice (Pyruvate Tolerance Test)
This protocol, adapted for the use of this compound, evaluates its effect on hepatic gluconeogenesis in vivo.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Sodium pyruvate solution (e.g., 1 g/kg in PBS)
-
This compound formulation for in vivo use (e.g., dissolved in a suitable vehicle like corn oil or a DMSO/PEG300/Tween80/water mixture)
-
Handheld glucometer and test strips
-
Insulin syringes
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling. Fast the mice overnight (approximately 15 hours) with free access to water.
-
Baseline Glucose Measurement: At the beginning of the experiment (t=0), measure baseline blood glucose from a tail snip using a glucometer.
-
Drug Administration: Administer this compound at the desired dose (e.g., via oral gavage or intraperitoneal injection). The optimal dose and route should be determined in pilot studies. Administer the vehicle to the control group.
-
Pre-treatment Period: Allow a pre-treatment period for the compound to be absorbed and reach effective concentrations (e.g., 30-60 minutes, to be optimized).
-
Pyruvate Challenge: Administer an intraperitoneal injection of sodium pyruvate (1 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at 10, 20, 30, 45, 60, 90, and 120 minutes after the pyruvate injection.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) for both the treated and control groups to quantify the extent of gluconeogenesis. A reduction in the glucose excursion and AUC in the this compound-treated group indicates inhibition of hepatic gluconeogenesis.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of gluconeogenesis. Its specific inhibition of PEPCK allows for the targeted study of this pathway's contribution to glucose homeostasis in various physiological and pathological states. The protocols provided herein offer a starting point for researchers to design and execute robust experiments to explore the role of gluconeogenesis and the therapeutic potential of its inhibition. It is recommended that researchers optimize concentrations, incubation times, and in vivo dosages for their specific experimental systems.
References
- 1. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SKF-34288 hydrochloride solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-34288 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3-Mercaptopicolinic acid hydrochloride, is an orally active and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2] PEPCK is a critical enzyme in the metabolic pathway of gluconeogenesis (the synthesis of glucose). By inhibiting PEPCK, this compound effectively reduces glucose production, leading to a hypoglycemic effect.[1][3][4] It has been shown to inhibit cell proliferation and induce myogenic differentiation in vitro.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[1][3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[5]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties when dissolving this compound. This guide addresses common solubility problems and provides solutions.
Problem 1: I am having trouble dissolving this compound in aqueous solutions like water or PBS.
Cause: this compound has limited and variable solubility in aqueous buffers. Different suppliers report conflicting information, with some stating it is insoluble in water[1], while others report low solubility.
Solution:
-
Use of Sonication and Heat: To enhance solubility in aqueous solutions, techniques such as ultrasonication and gentle heating are often necessary.[3][6] One protocol suggests that for a concentration of 3.33 mg/mL in PBS, both ultrasonic treatment and warming to 60°C are required to achieve a clear solution.[3] Another source indicates a solubility of 4 mg/mL in water is achievable with the use of ultrasound.[6]
-
Acknowledge Low Solubility Limits: Be aware that the solubility in PBS at a pH of 7.2 may be as low as 0.2 mg/mL.[7] It is important to consider this limitation when preparing stock solutions for cellular assays.
Problem 2: My this compound solution in DMSO appears cloudy or precipitates over time.
Cause: The presence of moisture in DMSO can significantly reduce the solubility of this compound.[1] DMSO is hygroscopic and readily absorbs water from the atmosphere.
Solution:
-
Use Fresh, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.[1] Avoid using old bottles of DMSO that may have absorbed moisture.
-
Proper Storage: Store your DMSO stock solutions in tightly sealed vials with desiccant to minimize moisture absorption.
Data Presentation: Solubility Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Method/Notes | Source |
| DMSO | 100 mg/mL (521.81 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Water | 4 mg/mL (20.87 mM) | Requires sonication. | [6] |
| Water | Insoluble | - | [1] |
| PBS (pH 7.2) | 3.33 mg/mL (17.38 mM) | Requires sonication and heating to 60°C. | [3] |
| PBS (pH 7.2) | 0.2 mg/mL | - | [7] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an Aqueous Working Solution using Sonication and Heat
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS) to the final working concentration.
-
If precipitation occurs, place the solution in an ultrasonic water bath for 10-15 minutes.
-
If the solution is still not clear, warm it in a water bath at 60°C for 5-10 minutes with intermittent vortexing.
-
Allow the solution to cool to room temperature before use in experiments. Use the freshly prepared solution immediately for best results.
Protocol 3: Example In Vivo Formulation (Suspension)
This protocol is an example for preparing a formulation for oral administration in animal studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, measure out the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add Tween80 to the mixture and mix until clear.
-
Add ddH₂O to reach the final desired volume and mix thoroughly.
-
This formulation should be prepared fresh and used immediately.
Note: This is an example protocol. The final formulation may need to be optimized based on the specific experimental requirements.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. labshake.com [labshake.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC HY-128923 5mg Medchemexpress, SKF-34288 (hydrochloride) | Fisher Scientific [fishersci.com]
- 5. medkoo.com [medkoo.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing SKF-34288 Hydrochloride Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of SKF-34288 hydrochloride. Here you will find troubleshooting guidance and frequently asked questions to navigate challenges during your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4][5] PEPCK is a critical rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. By inhibiting PEPCK, this compound effectively blocks glucose synthesis, leading to a hypoglycemic effect.
Q2: What is a recommended starting dose for in vivo experiments with this compound?
A2: Based on published studies, a range of effective doses has been reported. For initial studies, a dose between 25 mg/kg and 150 mg/kg is a reasonable starting point, depending on the animal model and administration route. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired biological effect.
Q3: How should I prepare this compound for in vivo administration?
A3: The preparation method depends on the intended route of administration. This compound has limited solubility in aqueous solutions.
-
For oral administration (p.o.): A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by mixing the compound with a 1 mL CMC-Na solution.
-
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection: A clear solution can be prepared using a co-solvent system. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. To prepare a 1 mL working solution, dissolve the compound in 50 µL of DMSO first, then add 400 µL of PEG300, followed by 50 µL of Tween 80, and finally, add 500 µL of ddH2O, mixing thoroughly after each addition.
It is crucial to prepare fresh solutions for each experiment and use them promptly to avoid precipitation.
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: The primary on-target effect of this compound is hypoglycemia due to the inhibition of gluconeogenesis. Therefore, it is essential to monitor blood glucose levels, especially at higher doses. The material safety data sheet indicates that the compound may cause skin and eye irritation. Appropriate personal protective equipment should be worn during handling. For specific toxicity data, it is advisable to consult detailed toxicology studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in the formulation | Poor solubility of this compound in the chosen vehicle. | Ensure the use of a suitable co-solvent system for injections as described in the FAQs. For oral suspensions, ensure thorough mixing to maintain homogeneity. Prepare formulations fresh before each use. Gentle warming and sonication can aid in dissolution for injectable formulations, but the solution should be cooled to room temperature before administration. |
| Inconsistent or lack of biological effect | Suboptimal dose for the specific animal model or disease state. Improper preparation or administration of the compound. | Perform a dose-response study to identify the optimal effective dose. Verify the accuracy of the formulation preparation and the administration technique. Ensure the compound has not degraded by storing it under recommended conditions (-20°C for long-term storage). |
| Animal distress after injection | Irritation caused by the formulation vehicle (e.g., high DMSO concentration). | Adhere to the recommended vehicle composition to minimize irritation. Administer the injection slowly and at the correct anatomical site. If distress persists, consider alternative, less irritating vehicle formulations. |
| Unexpected hypoglycemia in control animals | Cross-contamination of vehicle or experimental error. | Use fresh, dedicated vehicle solutions for control groups. Review and standardize all experimental procedures to minimize the risk of error. |
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound
| Animal Model | Dose | Route of Administration | Observed Effect |
| Starved Rats | 37.5, 75, and 150 mg/kg | Oral (p.o.) | Dose-dependent reduction in blood glucose.[1] |
| Rabbits | 25 mg/kg | Subcutaneous (s.c.) | Neutralized Salbutamol-mediated hyperglycemia.[1] |
| Rats | 30 and 300 mg/kg | Intraperitoneal (i.p.) | Reduced Pyruvate-induced blood glucose levels.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube at a ratio of 5% of the final desired volume (e.g., for 1 mL final volume, add 50 µL of DMSO).
-
Vortex the tube until the compound is completely dissolved.
-
Add PEG300 to the tube at a ratio of 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is clear.
-
Add Tween 80 to the tube at a ratio of 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear.
-
Add sterile ddH2O to bring the solution to the final desired volume (e.g., 500 µL for a 1 mL final volume). Vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed and sonicated. Ensure the solution returns to room temperature before injection.
-
Administer the freshly prepared solution to the animal via intraperitoneal injection.
Mandatory Visualizations
Caption: Gluconeogenesis pathway showing the inhibitory action of SKF-34288 HCl on PEPCK.
Caption: Experimental workflow for preparing SKF-34288 HCl for in vivo injection.
Caption: Troubleshooting logic for addressing inconsistent in vivo results with SKF-34288 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medchemexpress LLC HY-128923 5mg Medchemexpress, SKF-34288 (hydrochloride) | Fisher Scientific [fishersci.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. labshake.com [labshake.com]
- 5. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
Technical Support Center: Stability and Use of 3-MPA Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-mercaptopropionic acid (3-MPA) hydrochloride in cell culture media. All information is presented to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 3-MPA hydrochloride and what is its primary mechanism of action in cell culture?
A1: 3-Mercaptopropionic acid (3-MPA) is an organosulfur compound containing both a thiol (-SH) and a carboxylic acid group.[1] In cell culture, it is primarily known as a competitive inhibitor of the enzyme glutamate decarboxylase (GAD).[2][3] GAD is the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4][5] By inhibiting GAD, 3-MPA reduces the production of GABA, which can be used to study the effects of GABAergic deficits in various neurological models.[2][3]
Q2: How stable is 3-MPA hydrochloride in aqueous solutions and cell culture media?
Q3: How should I prepare and store a stock solution of 3-MPA hydrochloride?
A3: For optimal stability, 3-MPA hydrochloride stock solutions should be prepared fresh for each experiment. If storage is necessary, prepare a high-concentration stock solution (e.g., 1 M) in a solvent like sterile, deoxygenated water or a buffer with a slightly acidic pH. Aliquot the stock solution into small, single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock directly into the pre-warmed cell culture medium immediately before use.
Q4: I am observing inconsistent results in my experiments with 3-MPA. What could be the cause?
A4: Inconsistent results are often linked to the instability of 3-MPA in the culture medium. The degradation of the compound over the course of the experiment means that the effective concentration your cells are exposed to is decreasing over time. Other potential causes include variability in media preparation, differences in cell passage number, or interactions with other media components. It is crucial to maintain consistent experimental conditions and to consider the stability of 3-MPA when designing your study.[3]
Q5: Can I use standard cell viability assays with 3-MPA?
A5: Yes, standard cell viability assays such as MTT, XTT, or those based on ATP content can be used. However, it is important to be aware that the thiol group of 3-MPA could potentially interfere with assays that rely on redox-sensitive dyes. It is always recommended to include appropriate controls, such as a vehicle control and the compound in cell-free media, to check for any direct interaction with the assay reagents.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of 3-MPA
-
Potential Cause: Degradation of 3-MPA in the cell culture medium.
-
Solution: Prepare 3-MPA solutions fresh for each experiment. For longer-term experiments, consider replenishing the medium with freshly prepared 3-MPA at regular intervals.
-
-
Potential Cause: Incorrect concentration of 3-MPA.
-
Solution: Verify the calculations for your stock and working solutions. If possible, analytically determine the concentration of your stock solution.
-
-
Potential Cause: Cell line is not sensitive to GAD inhibition.
-
Solution: Confirm that your cell model expresses GAD and is responsive to changes in GABA levels.
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Potential Cause: Inconsistent preparation of 3-MPA solutions.
-
Solution: Ensure thorough mixing when preparing stock and working solutions. Use calibrated pipettes for accurate dilutions.
-
-
Potential Cause: Differential degradation of 3-MPA across the culture plate.
-
Solution: Minimize the time between adding the compound to the first and last wells. Ensure even temperature distribution across the incubator.
-
-
Potential Cause: Presence of oxidizing agents in the media.
-
Solution: Some media components can accelerate the oxidation of thiols. If possible, test the stability of 3-MPA in a simpler, serum-free medium to identify potential interactions.
-
Data Presentation
The stability of thiol-containing compounds in cell culture media is a critical factor for experimental reproducibility. While specific data for 3-MPA hydrochloride is limited, the following table provides an estimate based on the stability of a similar thiol compound, N-acetylcysteine (NAC), in DMEM at different temperatures. Researchers should consider this as a general guideline and perform their own stability assessments for 3-MPA in their specific experimental setup.
| Compound | Medium | Temperature (°C) | Estimated Recovery (%) | Reference |
| N-acetylcysteine | DMEM | Refrigerated | 96.4 | [4] |
| N-acetylcysteine | DMEM | Room Temperature | 84.4 | [4] |
| N-acetylcysteine | DMEM | 37 | 78.8 | [4] |
Experimental Protocols
Protocol 1: Preparation of 3-MPA Hydrochloride Stock Solution
-
Materials:
-
3-MPA hydrochloride powder
-
Sterile, deoxygenated, purified water or slightly acidic buffer (e.g., pH 6.0)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 3-MPA hydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile, deoxygenated water or buffer to achieve the desired stock concentration (e.g., 1 M).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Assessing the Stability of 3-MPA in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the chemical stability of 3-MPA in your specific cell culture medium.
-
Materials:
-
3-MPA hydrochloride
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase and derivatization reagents (if required)
-
-
Procedure:
-
Prepare a fresh solution of 3-MPA in pre-warmed complete cell culture medium at the final experimental concentration.
-
Immediately take a sample and process it for analysis. This will serve as your time zero (T=0) reference. Processing may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3][7]
-
Incubate the remaining solution at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and process them in the same manner as the T=0 sample.[8]
-
Analyze all samples by HPLC to determine the peak area of the parent 3-MPA compound.[9][10]
-
Calculate the percentage of 3-MPA remaining at each time point relative to the T=0 sample.
-
Mandatory Visualizations
Caption: Competitive inhibition of Glutamate Decarboxylase (GAD) by 3-MPA.
Caption: Workflow for assessing 3-MPA stability in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A study of the mechanisms involved in the neurotoxic action of 3,4-methylenedioxymethamphetamine (MDMA, 'ecstasy') on dopamine neurones in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. | Sigma-Aldrich [sigmaaldrich.com]
Avoiding SKF-34288 hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of SKF-34288 hydrochloride in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is highly soluble in DMSO.[1] However, its solubility in aqueous solutions is limited and can be variable. While some suppliers report solubility up to 10 mM in water, others indicate lower solubility in Phosphate Buffered Saline (PBS) at pH 7.2, with values cited as low as 0.2 mg/mL.[2][3] Achieving higher concentrations in aqueous buffers, such as 3.33 mg/mL in PBS, may necessitate methods like ultrasonication and heating.[4]
Q2: Why is my this compound precipitating in my aqueous buffer?
A2: Precipitation of this compound in aqueous solutions can be triggered by several factors, including:
-
Concentration: Exceeding the compound's solubility limit in the specific aqueous buffer.
-
pH of the solution: The solubility of this compound is likely pH-dependent. Changes in pH upon addition to a buffer can reduce its solubility.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
Buffer composition: The ionic strength and specific components of your buffer can influence the solubility of this compound.
-
Improper dissolution technique: The method used to dissolve the compound and dilute it into the aqueous buffer is critical.
Q3: Can I prepare a concentrated aqueous stock solution of this compound?
A3: Based on reported solubility data, preparing highly concentrated stock solutions of this compound directly in aqueous buffers is challenging and may lead to precipitation. A more reliable approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
Issue: Precipitation observed immediately upon dissolving in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | 1. Reduce the target concentration of this compound in your buffer. 2. Refer to the solubility data table below to select a more appropriate starting concentration. | A clear, precipitate-free solution. |
| Low temperature of the buffer | 1. Gently warm the buffer to 37°C or, if the experimental protocol allows, up to 60°C.[4] 2. Dissolve the compound in the pre-warmed buffer. | Increased solubility, leading to a clear solution. |
| Insufficient mixing | 1. Vigorously vortex the solution. 2. Use a sonicator to aid dissolution.[4] | Homogeneous dissolution of the compound. |
Issue: Precipitation observed after diluting a DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Localized high concentration | 1. Ensure rapid and thorough mixing while adding the DMSO stock to the aqueous buffer. 2. Add the DMSO stock dropwise to the vortexing buffer. | Prevents the formation of localized high-concentration zones where the compound can precipitate. |
| Final DMSO concentration is too low | 1. For some in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility in aqueous environments.[1] While not always suitable for in vitro work, consider if a small, non-disruptive percentage of a co-solvent is permissible in your experiment. | Improved stability of the final aqueous solution. |
| pH shock | 1. Check the pH of your final solution after adding the this compound stock. 2. If necessary, adjust the pH of the buffer to a more favorable range for solubility (requires empirical testing). | A stable solution without precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes | Reference |
| DMSO | 100 | ~521 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1] |
| Water | Not specified, but up to 10 mM is suggested. | 10 | - | [2] |
| PBS (pH 7.2) | 3.33 | 17.38 | Requires ultrasonication and heating to 60°C. | [4] |
| PBS (pH 7.2) | 0.2 | ~1.04 | - | [3] |
| Ethanol | Insoluble | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is recommended for most in vitro experiments to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Ensure complete dissolution by vortexing. This stock solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm your target aqueous buffer (e.g., cell culture medium, PBS) to your experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
-
Final Checks:
-
If your experiment is sensitive to pH changes, measure the pH of the final solution and adjust if necessary.
-
Use the freshly prepared aqueous solution immediately for best results.
-
Protocol 2: Direct Dissolution in Aqueous Buffer (with caution)
This protocol should be used with caution due to the risk of precipitation, especially at higher concentrations.
-
Buffer Preparation:
-
Pre-warm the desired aqueous buffer (e.g., PBS) to 60°C.[4]
-
-
Dissolution:
-
Add the weighed this compound powder to the pre-warmed buffer.
-
Immediately vortex the solution vigorously.
-
Place the solution in an ultrasonic bath and sonicate until the solution is clear.[4]
-
-
Cooling and Use:
-
Allow the solution to cool to the desired experimental temperature.
-
Visually inspect for any precipitation as the solution cools.
-
Use the solution immediately.
-
Mandatory Visualizations
References
Technical Support Center: Handling Moisture-Sensitive SKF-34288 Hydrochloride
This technical support center is a resource for researchers, scientists, and drug development professionals working with SKF-34288 hydrochloride. Find troubleshooting guides and frequently asked questions (FAQs) below to address common challenges associated with its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to degradation of the compound, affecting its purity, solubility, and ultimately, experimental outcomes. One known issue is reduced solubility in solvents like DMSO when moisture is present[1].
Q2: How should I store this compound to prevent moisture exposure?
A2: Proper storage is critical. The compound should be kept in a tightly sealed container, away from moisture[2]. For long-term storage, -20°C is recommended for the powder form, which can be stable for up to three years[1][3][4]. For stock solutions, storage at -80°C is preferable for up to a year, while at -20°C, it is recommended for use within one month[1][2].
Q3: What are the visual signs of moisture contamination in this compound powder?
A3: While the pristine compound is a light yellow to yellow solid[2], moisture contamination can lead to clumping, caking, or a change in color and texture. In severe cases, the powder may appear damp or even liquefy.
Q4: Can I still use this compound if it has been accidentally exposed to moisture?
A4: It is strongly advised against using the compound if significant moisture exposure is suspected. The presence of water can compromise the compound's integrity, leading to inaccurate and irreproducible experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced solubility in DMSO | Moisture has been absorbed by the DMSO or the this compound powder. | Use fresh, anhydrous DMSO for preparing solutions[1]. Ensure the this compound has been stored correctly in a desiccated environment. |
| Inconsistent or unexpected experimental results | Degradation of this compound due to moisture exposure. | Discard the current stock and use a fresh, properly stored vial of the compound. Review handling procedures to minimize moisture exposure. |
| Caking or clumping of the solid compound | Improper storage and exposure to atmospheric moisture. | Store the compound in a desiccator. For weighing, work quickly in a low-humidity environment or use a glove box with an inert atmosphere. |
| Difficulty in achieving expected therapeutic/inhibitory effect | The active concentration of the compound is lower than calculated due to the presence of water weight or degradation. | Re-evaluate the handling and weighing procedures. It may be necessary to prepare a stock solution from a fresh vial and determine its concentration more accurately. |
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution of this compound
This protocol outlines the steps for accurately weighing and preparing a stock solution of the moisture-sensitive this compound.
-
Preparation of the Environment:
-
If available, use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Alternatively, work in a fume hood with low humidity. Have all necessary equipment and reagents ready to minimize the time the compound is exposed to the atmosphere.
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.
-
-
Weighing the Compound:
-
Allow the sealed vial of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Quickly weigh the desired amount of the compound into a pre-dried and tared vial.
-
Immediately and securely reseal the stock vial of this compound and return it to the appropriate storage conditions.
-
-
Preparing the Stock Solution:
-
Add the appropriate volume of anhydrous solvent (e.g., water or fresh, anhydrous DMSO) to the vial containing the weighed this compound. Note that for aqueous solutions, ultrasonic assistance may be needed for dissolution[2].
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If preparing an aqueous stock solution for cell culture, it should be filter-sterilized using a 0.22 µm filter before use[2].
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture re-introduction.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1].
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to PEPCK Inhibitors: SKF-34288 Hydrochloride vs. Hydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two known inhibitors of Phosphoenolpyruvate Carboxykinase (PEPCK), SKF-34288 hydrochloride and hydrazine sulfate. PEPCK is a critical enzyme in gluconeogenesis and is implicated in various metabolic diseases and cancer, making its inhibitors valuable tools for research and potential therapeutic development.
At a Glance: Performance Comparison
| Feature | This compound (3-Mercaptopicolinic Acid) | Hydrazine Sulfate |
| Inhibitory Potency | Ki: 2-9 μM[1][2][3] IC50: 7.5 μM (human PEPCK) | No definitive IC50 or Ki value for direct enzyme inhibition is readily available. Impairs gluconeogenesis via PEPCK inhibition in cell culture at concentrations around 500 μM. |
| Mechanism of Action | Competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA). Also exhibits allosteric inhibition.[4] | Inhibits gluconeogenesis at the PEPCK reaction step.[5] The precise molecular interaction is less characterized. |
| Primary Research Applications | Preclinical studies of hypoglycemia, metabolic disorders, and as a tool to probe PEPCK function in cancer metabolism. | Primarily investigated for its potential as an anti-cachexia agent in cancer patients.[5] |
| Mode of Action | Direct, reversible inhibition of the PEPCK enzyme. | In vivo effects can be complex, with some studies showing an increase in PEPCK activity after treatment in certain cancer models, suggesting indirect or regulatory effects.[6] |
| Cellular Effects | Inhibits glucose synthesis, reduces cell proliferation, and can induce differentiation in certain cell types. | Impairs gluconeogenesis in cultured cells. |
| In Vivo Effects | Potent hypoglycemic agent in animal models.[4] | Has been studied in clinical trials for cancer-related cachexia with mixed results. |
In-Depth Analysis
This compound (3-Mercaptopicolinic Acid)
This compound, also known as 3-Mercaptopicolinic acid (3-MPA), is a well-characterized and potent inhibitor of PEPCK.[4] It acts as a competitive inhibitor by binding to the active site of the enzyme, mimicking the substrates PEP and OAA.[4] Additionally, it has been shown to bind to an allosteric site, which contributes to its inhibitory effect.[4]
The inhibitory constants for this compound are in the low micromolar range, with a reported Ki of 2-9 μM and an IC50 of 7.5 μM for the human isoform of PEPCK.[1][2][3] This makes it a valuable tool for in vitro and in vivo studies aimed at understanding the role of PEPCK in various physiological and pathological processes. Its potent hypoglycemic effect has been demonstrated in animal models, highlighting its potential for the study of metabolic diseases.[4]
Hydrazine Sulfate
Hydrazine sulfate has a longer history of investigation, primarily in the context of cancer-related cachexia.[5] It is proposed to exert its anti-cachexia effects by inhibiting gluconeogenesis, thereby reducing the energy drain on the host caused by the tumor.[5] While it is known to inhibit PEPCK, the direct inhibitory potency in terms of a specific IC50 or Ki value is not well-documented in publicly available literature. Studies have shown that concentrations in the range of 500 μM are required to impair gluconeogenesis through PEPCK inhibition in cell culture models.
The in vivo effects of hydrazine sulfate on PEPCK can be complex. For instance, one study in rats with cancer induced by 1,2-dimethylhydrazine reported an increase in liver cytosolic PEPCK activity following treatment with hydrazine sulfate.[6] This suggests that its mechanism of action in a whole-organism context may involve indirect regulatory pathways in addition to direct enzyme inhibition.
Signaling Pathways and Experimental Workflows
To visualize the context of PEPCK inhibition and the methods used to study it, the following diagrams are provided.
Caption: PEPCK's role in gluconeogenesis and cancer metabolism.
Caption: Experimental workflow for a PEPCK inhibition assay.
Experimental Protocols
General Protocol for In Vitro PEPCK Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This protocol is a generalized method for determining the inhibitory activity of compounds against PEPCK.
1. Materials and Reagents:
-
Purified PEPCK enzyme
-
This compound or Hydrazine sulfate
-
Oxaloacetate (OAA)
-
Guanosine triphosphate (GTP)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)
-
HEPES or Tris-HCl buffer (pH 7.4)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP) (for PK/LDH coupling)
-
NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Preparation of Solutions:
-
Assay Buffer: Prepare a buffer (e.g., 100 mM HEPES, pH 7.4) containing DTT and a divalent cation (e.g., 5 mM MgCl₂ or MnCl₂).
-
Substrate Solution: Prepare a solution of OAA and GTP in the assay buffer.
-
Coupling Enzyme Mix: Prepare a mix of PK and LDH in the assay buffer, along with PEP and NADH.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and hydrazine sulfate in the assay buffer. A vehicle control (buffer without inhibitor) should also be prepared.
3. Assay Procedure:
-
To each well of the 96-well plate, add the assay buffer, the coupling enzyme mix, and the desired concentration of the inhibitor or vehicle.
-
Add the purified PEPCK enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (OAA and GTP) to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic mode) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of PEP formation by PEPCK.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH depletion) for each inhibitor concentration and the vehicle control.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Further kinetic studies can be performed by varying the substrate concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.
Conclusion
This compound is a well-defined, potent, and specific inhibitor of PEPCK with a clear mechanism of action and established inhibitory constants. This makes it an excellent research tool for targeted studies of PEPCK function.
Hydrazine sulfate also inhibits PEPCK and has been investigated for its systemic effects on metabolism, particularly in the context of cancer cachexia. However, its direct inhibitory potency on the enzyme is less quantitatively defined in the literature, and its in vivo effects may be more complex.
The choice between these two inhibitors will depend on the specific research question. For precise in vitro studies of PEPCK inhibition and its direct consequences, this compound is the more suitable candidate. For studies investigating broader metabolic and systemic effects related to gluconeogenesis inhibition, particularly in the context of historical cancer research, hydrazine sulfate may be of interest, though its multifaceted in vivo effects should be carefully considered.
References
- 1. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Effect of hydrazine sulfate on glucose-regulating enzymes in the normal and cancerous rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Mercaptopicolinic Acid in Gluconeogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological agents that inhibit gluconeogenesis, offering alternatives to the well-characterized phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-Mercaptopicolinic acid (3-MPA). The excessive production of glucose by the liver is a key contributor to hyperglycemia in type 2 diabetes. Therefore, targeting the key enzymes of the gluconeogenesis pathway presents a promising therapeutic strategy. This document details the performance of various inhibitors, supported by experimental data, to aid researchers in the selection and development of novel anti-diabetic agents.
Introduction to Gluconeogenesis and Its Inhibition
Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys.[1][2] This process is vital for maintaining blood glucose levels during periods of fasting. However, in pathological states such as type 2 diabetes, dysregulation of this pathway leads to excessive hepatic glucose output and hyperglycemia.
The key regulatory enzymes in the gluconeogenesis pathway are:
-
Pyruvate Carboxylase (PC): Catalyzes the conversion of pyruvate to oxaloacetate in the mitochondria.[1]
-
Phosphoenolpyruvate Carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate. It exists in both mitochondrial (PEPCK-M) and cytosolic (PEPCK-C) isoforms.[1]
-
Fructose-1,6-bisphosphatase (FBPase): Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3]
-
Glucose-6-phosphatase (G6Pase): The final enzyme in the pathway, which hydrolyzes glucose-6-phosphate to free glucose in the endoplasmic reticulum.[1]
3-Mercaptopicolinic acid is a known inhibitor of PEPCK, a critical rate-limiting step in gluconeogenesis. This guide explores alternative inhibitors that target PEPCK as well as other key enzymes in this pathway, providing a broader perspective for therapeutic intervention.
Inhibitors of Gluconeogenesis: A Comparative Analysis
This section provides a detailed comparison of various inhibitors targeting the key enzymes of the gluconeogenesis pathway.
Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitors
PEPCK is a primary target for the inhibition of gluconeogenesis. 3-MPA is a well-studied inhibitor of this enzyme.
| Inhibitor | Target(s) | Mechanism of Action | Quantitative Data | Key Findings & Remarks |
| 3-Mercaptopicolinic acid (3-MPA) | PEPCK | Acts as a competitive inhibitor with respect to phosphoenolpyruvate/oxaloacetate and also binds to an allosteric site, reducing the enzyme's affinity for GTP.[1][4] | Ki: ~10 µM (competitive site), ~150 µM (allosteric site)[1][4] | Potent hypoglycemic agent.[4] |
| Hydrazine Sulfate | PEPCK | Blocks gluconeogenesis by inhibiting PEPCK.[5] The exact molecular mechanism involves interaction with the oxaloacetate binding pocket.[6] | Not specified in the provided results. | Has been studied for its anti-cachexia properties in cancer patients.[7] |
| SL010110 | PEPCK1 (protein degradation) | Promotes the acetylation and subsequent ubiquitination and degradation of PEPCK1 by inhibiting SIRT2 and activating p300 acetyltransferase.[8] | Potently inhibits gluconeogenesis in primary mouse hepatocytes (45.5% reduction at 3 µM).[8] | Demonstrates glucose-lowering effects in diabetic mouse models.[8] |
| Demethoxycapillarisin | PEPCK (gene expression) | Inhibits PEPCK mRNA levels through the activation of the PI3K pathway. | IC50: 43 µM for inhibition of PEPCK mRNA upregulation. | A polyphenolic compound isolated from Artemisia dracunculus L. |
Pyruvate Carboxylase (PC) Inhibitors
Pyruvate carboxylase catalyzes the first committed step in gluconeogenesis from pyruvate.
| Inhibitor | Target(s) | Mechanism of Action | Quantitative Data | Key Findings & Remarks |
| Oxamate | Pyruvate Carboxylase, Lactate Dehydrogenase | Exhibits a mixed-type inhibition pattern with respect to pyruvate. It can also act as an alternative substrate for PC.[6][9] | KD: 1.45 mM for the oxamate-enzyme complex.[9] | Inhibition of gluconeogenesis is more pronounced at low pyruvate concentrations.[9] |
| Phenylalkanoic acids (e.g., Phenylacetate, Phenylpropionic acid) | Pyruvate Carboxylase | The CoA esters of these acids, not the parent compounds, are the active inhibitors of PC.[10] | Phenylacetic acid (4 mM) inhibited gluconeogenesis from lactate/pyruvate by 39% in isolated rat liver cells.[10] | Phenylpropionic acid demonstrated in vivo glucose-lowering effects in normal and diabetic rats.[10] |
| Antisense Oligonucleotide (ASO) against PC | Pyruvate Carboxylase (expression) | Specifically decreases the expression of pyruvate carboxylase in the liver and adipose tissue.[11][12] | Reduced plasma glucose concentrations and the rate of endogenous glucose production in vivo in rodent models.[11][12] | Provides a tissue-specific approach to inhibiting gluconeogenesis.[11][12] |
Fructose-1,6-bisphosphatase (FBPase) Inhibitors
FBPase is another key regulatory point in the gluconeogenesis pathway.
| Inhibitor | Target(s) | Mechanism of Action | Quantitative Data | Key Findings & Remarks |
| CS-917 (MB06322) | Fructose-1,6-bisphosphatase | A prodrug of MB05032, which is a potent allosteric inhibitor that binds to the AMP binding site of FBPase.[13][14][15] | MB05032 IC50: 16 nM.[15] | Advanced to Phase II clinical trials and showed glucose-lowering effects in patients with type 2 diabetes.[16] A drug-drug interaction with metformin leading to elevated lactate was observed.[16] |
| MB07803 | Fructose-1,6-bisphosphatase | A second-generation FBPase inhibitor with improved pharmacokinetic properties designed to address the drug-drug interaction issues of CS-917.[16][17][18] | Data not specified in the provided results. | Developed as a follow-up to CS-917. |
| Benzoxazole benzenesulfonamides | Fructose-1,6-bisphosphatase | Allosteric inhibitors that bind to a novel allosteric site on FBPase.[11] | A potent inhibitor from this class (compound 53) showed an IC50 of 0.57 µM.[11] | Demonstrates a distinct binding mode from AMP mimetics.[19] |
Glucose-6-phosphatase (G6Pase) Inhibitors
G6Pase catalyzes the final step of gluconeogenesis, the production of free glucose.
| Inhibitor | Target(s) | Mechanism of Action | Quantitative Data | Key Findings & Remarks |
| Thielavin G | Glucose-6-phosphatase | Potent inhibitor of G6Pase.[20] | IC50: 0.33 µM.[20] | Isolated from the fungus Chaetomium carinthiacum.[20] |
| bpV(pic) | Glucose-6-phosphatase, PTEN, PTP | A bisperoxovanadium compound that acts as a potent inhibitor of protein phosphotyrosine phosphatases. Its effect on G6Pase is also noted. | Data not specified for G6Pase. | Also known to have insulin-mimetic effects.[19] |
| Metformin | Multiple targets including mitochondrial glycerophosphate dehydrogenase and complex I of the respiratory chain. Indirectly inhibits gluconeogenesis. | Reduces hepatic gluconeogenesis by altering the cellular redox state and activating AMPK, which leads to the suppression of gluconeogenic gene expression.[12][21] | Effects are dose- and context-dependent. | A widely used first-line treatment for type 2 diabetes with a complex and multifaceted mechanism of action.[12][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of key gluconeogenic enzymes.
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to determine the activity of pyruvate carboxylase.
Principle: The oxaloacetate produced by pyruvate carboxylase is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[22]
Reagents:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
10 mM Acetyl-CoA
-
10 mM DTNB
-
Citrate synthase (excess)
-
Pyruvate carboxylase sample (e.g., cell lysate)
-
Substrate: Pyruvate
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, DTNB, and citrate synthase in a cuvette.
-
Prepare a control cocktail without the substrate (pyruvate).
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the pyruvate carboxylase sample to both cuvettes.
-
Start the measurement by adding pyruvate to the reaction cuvette.
-
Monitor the increase in absorbance at 412 nm over time (e.g., for 60 seconds) in a spectrophotometer.[22]
-
The rate of change in absorbance is proportional to the pyruvate carboxylase activity.
Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay (Colorimetric)
This protocol outlines a colorimetric assay for measuring PEPCK activity.
Principle: PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP). In this coupled assay, PEP is used in a series of enzymatic reactions that ultimately generate a colored product, which can be measured spectrophotometrically at 570 nm.[23]
Reagents:
-
PEPCK Assay Buffer
-
PEPCK Substrate Mix
-
PEPCK Enzyme Mix
-
PEPCK Probe
-
PEPCK Positive Control
-
Pyruvate Standard
Procedure:
-
Prepare samples (e.g., tissue homogenates or cell lysates) in ice-cold PEPCK Assay Buffer.[23]
-
Prepare a standard curve using the Pyruvate Standard.
-
Add samples, positive control, and standards to a 96-well plate.
-
Prepare a Reaction Mix containing PEPCK Assay Buffer, Substrate Mix, Enzyme Mix, and Probe.
-
Add the Reaction Mix to the wells containing samples, positive control, and standards.
-
Incubate the plate at 37°C and measure the absorbance at 570 nm in kinetic mode for 10-60 minutes.[23]
-
The PEPCK activity is calculated from the rate of increase in absorbance, referenced against the pyruvate standard curve.
Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Colorimetric)
This protocol describes a colorimetric method for determining FBPase activity.
Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). The F6P is then used in a coupled enzyme reaction that leads to the formation of a colored product, which can be measured at 450 nm.
Reagents:
-
FBPase Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
FBPase Converter Enzyme Mix
-
FBPase Developer
-
FBPase Probe
-
F6P Standard
Procedure:
-
Prepare samples (e.g., cell or tissue lysates) in FBPase Assay Buffer.[24]
-
Prepare a standard curve using the F6P Standard.
-
Add samples and standards to a 96-well plate.
-
Prepare a Reaction Mix containing FBPase Assay Buffer, Converter, Developer, and Probe.
-
Add the Reaction Mix to the wells.
-
Initiate the reaction by adding the FBPase Substrate.
-
Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode for 5-60 minutes.
-
The FBPase activity is determined by comparing the rate of absorbance change to the F6P standard curve.
Glucose-6-Phosphatase (G6Pase) Activity Assay
This protocol details a method for measuring G6Pase activity.
Principle: G6Pase hydrolyzes glucose-6-phosphate to glucose and inorganic phosphate (Pi). The released Pi is quantified using a colorimetric method, such as the Malachite Green assay.[25]
Reagents:
-
Bis-Tris Buffer, pH 6.5
-
Glucose-6-phosphate (substrate)
-
Malachite Green reagent
-
Phosphate Standard solution
Procedure:
-
Prepare microsomal fractions from liver tissue, as G6Pase is an endoplasmic reticulum-resident enzyme.
-
Prepare a reaction mixture containing Bis-Tris buffer and the microsomal sample.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding glucose-6-phosphate.
-
After a defined incubation time, stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge to pellet the protein.
-
To the supernatant, add the Malachite Green reagent to detect the released inorganic phosphate.
-
Measure the absorbance at a specified wavelength (e.g., 620-660 nm).[25]
-
Calculate the G6Pase activity based on a phosphate standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental designs is crucial for a comprehensive understanding.
Caption: Gluconeogenesis pathway with key enzymes and points of inhibition.
Caption: General experimental workflow for the evaluation of gluconeogenesis inhibitors.
Conclusion
The inhibition of gluconeogenesis remains a highly attractive strategy for the management of type 2 diabetes. While 3-Mercaptopicolinic acid has been a valuable tool for studying the role of PEPCK, a diverse array of alternative inhibitors targeting various key enzymes in the gluconeogenic pathway have emerged. Inhibitors of Pyruvate Carboxylase, Fructose-1,6-bisphosphatase, and Glucose-6-phosphatase offer distinct mechanisms of action and present new opportunities for therapeutic development.
This guide provides a comparative overview of these alternatives, highlighting their mechanisms, potency, and available preclinical and clinical data. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the selectivity, long-term efficacy, and safety profiles of these inhibitors is crucial for their successful translation into clinical practice. The development of second-generation inhibitors, such as MB07803, underscores the ongoing efforts to optimize the therapeutic potential of targeting gluconeogenesis.
References
- 1. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. Gluconeogenic enzymes in sheep liver. Intracellular localization of pyruvate carboxylase and phosphoenolpyruvate carboxykinase in normal, fasted and diabetic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Key role of hydrazine to the interaction between oxaloacetic against phosphoenolpyruvic carboxykinase (PEPCK): ONIOM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazine sulfate: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. scilit.com [scilit.com]
- 14. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. trial.medpath.com [trial.medpath.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 23. abcam.com [abcam.com]
- 24. abcam.com [abcam.com]
- 25. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SKF-34288 Hydrochloride and Metformin in Regulating Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of SKF-34288 hydrochloride (also known as 3-Mercaptopicolinic acid) and metformin, two compounds that lower blood glucose levels through the inhibition of hepatic gluconeogenesis. While both agents demonstrate hypoglycemic effects, their mechanisms of action, primary molecular targets, and overall physiological impacts differ significantly. This document synthesizes available experimental data to offer a clear comparison for research and development purposes.
Overview and Mechanism of Action
This compound is a potent and specific inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3][4][5] PEPCK is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the conversion of oxaloacetate to phosphoenolpyruvate. By directly inhibiting PEPCK, this compound effectively blocks the synthesis of glucose from non-carbohydrate precursors such as lactate and alanine.[1]
Metformin , the first-line therapy for type 2 diabetes, has a more complex and pleiotropic mechanism of action. Its primary effect is the inhibition of hepatic gluconeogenesis.[1][2] However, unlike SKF-34288, metformin does not directly inhibit PEPCK enzyme activity. Instead, its main molecular target is believed to be the inhibition of mitochondrial respiratory chain complex I.[2] This leads to an increase in cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2][5] Activated AMPK then phosphorylates various downstream targets, leading to a reduction in the expression of key gluconeogenic enzymes, including PEPCK.[1][2][5] Therefore, metformin's inhibition of gluconeogenesis is largely transcriptional and indirect, in contrast to the direct enzymatic inhibition by SKF-34288.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and metformin, based on preclinical and clinical studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Metformin | Source(s) |
| Primary Target | Phosphoenolpyruvate Carboxykinase (PEPCK) | Mitochondrial Complex I / AMPK | [1][2][3][4][5] |
| Mechanism | Direct Enzymatic Inhibition | Indirect, via AMPK activation and inhibition of gene expression | [1][2] |
| Inhibitory Constant (Ki) | 2-9 µM (for PEPCK) | Not applicable (indirect mechanism) | [1][3] |
| Effect on PEPCK | Direct inhibition of enzyme activity | Decreases PEPCK mRNA levels by up to 75% in H4IIE cells (at 0.1 mmol/L) | [1][2] |
| Cellular Effects | Inhibits C2C12 cell proliferation (0.01-1 mM) | Activates AMPK in hepatocytes and muscle cells | [1] |
Table 2: In Vivo Efficacy Data
| Parameter | This compound | Metformin | Source(s) |
| Animal Models | Rats, Rabbits, Mice, Guinea Pigs | Rats, Mice, Humans | [1] |
| Route of Administration | Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Oral | [1] |
| Observed Effects | - Reduces blood glucose in starved rats (37.5-150 mg/kg, p.o.)- Neutralizes Salbutamol-mediated hyperglycemia in rabbits (25 mg/kg, s.c.)- Reduces Pyruvate-induced blood glucose in rats (30 and 300 mg/kg, i.p.) | - Reduces fasting plasma glucose by ~60-70 mg/dL in patients with type 2 diabetes- Decreases HbA1c by 1.5-2.0% in patients with type 2 diabetes | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which this compound and metformin inhibit hepatic gluconeogenesis.
References
- 1. Inhibition of phosphoenolpyruvate carboxykinase gene expression by metformin in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of metformin on gene expression of phosphoenolpyruvate carboxykinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. mednexus.org [mednexus.org]
Validating 3-MPA Hydrochloride's Specificity for PEPCK: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of 3-mercaptopicolinic acid (3-MPA) hydrochloride, a widely used inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), with other alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an objective evaluation of its performance.
Introduction to 3-MPA and PEPCK
Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition is a critical area of research for metabolic diseases, including type 2 diabetes and cancer. 3-mercaptopicolinic acid (3-MPA) has long been recognized as a potent inhibitor of PEPCK[1][2]. It acts through a dual mechanism, exhibiting both competitive inhibition at the phosphoenolpyruvate (PEP) and oxaloacetate (OAA) binding site and allosteric inhibition at a distinct, recently identified site[1][2][3].
Comparative Analysis of PEPCK Inhibitors
To provide a clear comparison of 3-MPA with other known PEPCK inhibitors, the following table summarizes their respective mechanisms of action and inhibitory constants.
| Inhibitor | Target(s) | Mechanism of Action | Ki / IC50 |
| 3-Mercaptopicolinic acid (3-MPA) hydrochloride | PEPCK | Competitive with PEP/OAA & Allosteric | Competitive Ki: ~10 µM[1][2][3], Allosteric Ki: ~150 µM[1][2][3] |
| 3-[(Carboxymethyl)thio]picolinic acid (CMP) | PEPCK | Competitive with PEP/OAA | Ki: ~29-55 µM[4] |
| Hydrazine Sulfate | PEPCK | Inhibits PEPCK | No quantitative Ki or IC50 data found in the provided search results. |
| Genistein | Protein Tyrosine Kinases, PEPCK (computationally predicted) | Mixed inhibition (computationally predicted for PEPCK) | No experimental Ki or IC50 for PEPCK found. IC50 for EGFR kinase autophosphorylation: 2.6 µM. |
| 6-Demethoxycapillarisin | PEPCK mRNA expression | Downregulates PEPCK gene expression | IC50: 43 µM (for inhibition of PEPCK mRNA levels)[5] |
| 2',4'-dihydroxy-4-methoxydihydrochalcone | PEPCK mRNA expression | Downregulates PEPCK gene expression | IC50: 61 µM (for inhibition of PEPCK mRNA levels)[5] |
Experimental Protocols for Validation
Accurate assessment of an inhibitor's specificity is crucial. Below are detailed protocols for a PEPCK activity assay and a general workflow for evaluating off-target effects.
Protocol 1: PEPCK Enzyme Activity Assay (Coupled with Malate Dehydrogenase)
This assay measures the conversion of OAA to PEP by PEPCK. The production of OAA is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored spectrophotometrically.
Materials:
-
Purified PEPCK enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Oxaloacetate (OAA)
-
GTP
-
NADH
-
Malate Dehydrogenase (MDH)
-
Inhibitor stock solution (e.g., 3-MPA hydrochloride)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing OAA, GTP, and NADH at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., 3-MPA) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
Inhibitor dilution (or vehicle control)
-
Purified PEPCK enzyme to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to PEPCK activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve. To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (OAA or GTP) and the inhibitor.
Protocol 2: Assessing Off-Target Effects
A multi-pronged approach is recommended to assess the specificity of a PEPCK inhibitor.
1. Profiling Against a Panel of Related Enzymes:
-
Objective: To determine if the inhibitor affects other enzymes, particularly those in related metabolic pathways.
-
Method: Utilize commercially available services that offer screening against a panel of metabolic enzymes. This typically involves radiometric or fluorescence-based assays to measure the inhibitor's effect on the activity of each enzyme in the panel. A selective inhibitor will show high potency for PEPCK with minimal activity against other enzymes.
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in a cellular context.
-
Method: Treat intact cells with the inhibitor. After treatment, heat the cells to various temperatures. The binding of the inhibitor is expected to stabilize PEPCK, leading to a higher melting temperature compared to untreated cells. Analyze protein levels at different temperatures using Western blotting.
3. Metabolomic Profiling:
-
Objective: To understand the broader metabolic consequences of inhibitor treatment.
-
Method: Treat cells with the inhibitor and perform untargeted metabolomics using mass spectrometry. A specific PEPCK inhibitor should primarily affect the levels of metabolites directly downstream and upstream of PEPCK in the gluconeogenic and related pathways. Significant changes in unrelated metabolic pathways may indicate off-target effects. For instance, studies have suggested that at higher concentrations, 3-MPA may affect genes involved in serine biosynthesis[6]. Metabolomic analysis can help to quantitatively assess such potential off-target effects.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The role of 3-MPA in inhibiting the PEPCK-catalyzed conversion of OAA to PEP.
Caption: A workflow for validating the specificity of a PEPCK inhibitor.
Conclusion
3-MPA hydrochloride remains a valuable tool for studying PEPCK due to its well-characterized dual inhibitory mechanism. However, researchers must be cognizant of potential off-target effects, especially at higher concentrations. The provided comparative data and experimental protocols offer a framework for the rigorous validation of 3-MPA and the objective comparison with alternative inhibitors. By employing a multi-faceted validation strategy, researchers can ensure the reliability and specificity of their findings in the pursuit of novel therapeutics targeting metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of CYP450 inhibitory effects and steady-state pharmacokinetics of genistein in combination with cholecalciferol and citrated zinc bisglycinate in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Inhibition by genistein of prolactin-induced Nb2 lymphoma cell mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenolic compounds from Artemisia dracunculus L. inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazine sulfate: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Inhibitors: 3-Mercaptopicolinic Acid, Telaglenastat, and 2-Deoxy-D-glucose
This guide provides a detailed comparison of three prominent metabolic inhibitors: 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis; Telaglenastat (CB-839), a glutaminolysis inhibitor; and 2-Deoxy-D-glucose (2-DG), a classic inhibitor of glycolysis. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, performance based on experimental data, and detailed experimental protocols.
Mechanisms of Action and Targeted Metabolic Pathways
Metabolic reprogramming is a hallmark of various diseases, including cancer and metabolic syndromes. Targeting these altered metabolic pathways offers a promising therapeutic strategy. This section details the mechanisms of 3-MPA, Telaglenastat, and 2-DG and illustrates their points of intervention in their respective pathways.
3-Mercaptopicolinic Acid (3-MPA): Inhibition of Gluconeogenesis
3-Mercaptopicolinic acid is a highly specific and potent inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2][3] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP).[4] By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors such as lactate and alanine.[5][6] This leads to a hypoglycemic effect, particularly in starved or diabetic states.[5] Recent studies have revealed a more complex mechanism, suggesting that 3-MPA binds to two discrete sites on PEPCK: a competitive site and a previously unidentified allosteric site.[1]
Telaglenastat (CB-839): Inhibition of Glutaminolysis
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate.[7][8] Many cancer cells are "addicted" to glutamine, which they use as a key source of carbon for the TCA cycle (anaplerosis) and for the synthesis of antioxidants like glutathione.[8][9] By blocking GLS, Telaglenastat disrupts these processes, leading to decreased cancer cell proliferation and survival.[7][10] It has shown particular promise in tumors with mutations that increase their dependency on glutamine, such as those with alterations in KRAS or MYC.[11]
2-Deoxy-D-glucose (2-DG): Inhibition of Glycolysis
2-Deoxy-D-glucose is a glucose analog that competitively inhibits glycolysis, the metabolic pathway that converts glucose into pyruvate.[5] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5] However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of both hexokinase and phosphoglucose isomerase.[5] This blockade of glycolysis depletes the cell of ATP and metabolic intermediates, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[12][13]
Comparative Performance Data
The following tables summarize and compare the key features and experimentally determined performance of the three metabolic inhibitors.
Table 1: Overview of Metabolic Inhibitors
| Feature | 3-Mercaptopicolinic Acid (3-MPA) | Telaglenastat (CB-839) | 2-Deoxy-D-glucose (2-DG) |
| Primary Target | Phosphoenolpyruvate Carboxykinase (PEPCK)[1] | Glutaminase (GLS)[7] | Hexokinase & Phosphoglucose Isomerase[5] |
| Metabolic Pathway | Gluconeogenesis | Glutaminolysis | Glycolysis |
| Inhibitory Constant | Ki: ~2-10 µM (competitive)[2], ~150 µM (allosteric)[1] | IC50: ~24 nM[7] | Not typically measured as a Ki; effects are dose-dependent |
| Primary Cellular Effect | Inhibition of glucose synthesis from non-carbohydrate precursors[5] | Inhibition of glutamine to glutamate conversion, TCA cycle anaplerosis, and glutathione synthesis[9][10] | Inhibition of glucose metabolism, ATP depletion, induction of ER stress[5][12] |
| Primary In Vivo Effect | Hypoglycemia[5] | Anti-tumor activity, particularly in glutamine-dependent cancers[7][11] | Anti-tumor activity, enhancement of radiation and chemotherapy[12] |
| Mode of Administration | Oral (in animal studies)[4] | Oral[7] | Oral, Intraperitoneal (in animal studies)[12] |
Table 2: Selected Experimental Data on Inhibitor Performance
| Inhibitor | Model System | Concentration/Dose | Observed Effect | Reference |
| 3-MPA | C2C12 Muscle Cells | 0.01 - 1 mM (48h) | Dose-dependent inhibition of cell proliferation. | [14] |
| 3-MPA | Isolated Perfused Rat Liver | 100 µM | Virtually complete inhibition of gluconeogenesis from lactate. | [2] |
| Telaglenastat | Patient-Derived Melanoma Cells | 1 µM (12h) | Up to 80% decrease in glutamine consumption. | [10] |
| Telaglenastat | Triple-Negative Breast Cancer Mouse Xenograft | 200 mg/kg (p.o.) | 61% suppression of tumor growth relative to vehicle. | [7] |
| 2-DG | DEN-induced Rat Hepatoma | Not specified | Significantly delayed hepatocarcinogenesis and prolonged survival. | [12] |
| 2-DG | HeLa and SiHa Cervical Cancer Cells | Non-cytotoxic concentrations | Significantly inhibited cell growth, migration, and invasion. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of metabolic inhibitors.
Protocol 1: In Vitro PEPCK Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of PEPCK in tissue or cell lysates.
Materials:
-
PEPCK Assay Buffer
-
PEPCK Substrate, Converter, and Developer
-
PEPCK Positive Control
-
Ice-cold PBS
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation:
-
Homogenize ~20 mg of tissue or 2 x 106 cells in 200 µL of ice-cold PEPCK Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay. Determine protein concentration.
-
-
Standard Curve Preparation:
-
Prepare a standard curve according to the kit manufacturer's instructions.
-
-
Reaction Setup:
-
Add 2-50 µL of sample lysate to wells of a 96-well plate.
-
For each sample, prepare a parallel "Sample Background Control" well.
-
Adjust the volume in all wells to 50 µL with PEPCK Assay Buffer.
-
Prepare a Reaction Mix (containing substrate, converter, and developer) and a Background Control Mix (without substrate).
-
Add 50 µL of Reaction Mix to the sample wells and 50 µL of Background Control Mix to the background wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Subtract the background control reading from the sample reading.
-
Calculate the PEPCK activity based on the standard curve and normalize to the amount of protein in the sample.
-
Protocol 2: Isolated Perfused Liver Model for Gluconeogenesis Assessment
This protocol allows for the study of liver metabolism in an intact organ, isolated from systemic influences. It is ideal for assessing the direct effects of inhibitors like 3-MPA on hepatic glucose production.
Materials:
-
Surgical instruments for mouse/rat cannulation
-
Perfusion pump and oxygenator
-
Krebs-Henseleit bicarbonate buffer (perfusion medium)
-
Gluconeogenic substrates (e.g., lactate, pyruvate)
-
Metabolic inhibitor of interest (e.g., 3-MPA)
-
Blood gas analyzer
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., mouse or rat).
-
Perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein for inflow and the suprahepatic inferior vena cava for outflow.[6]
-
-
Perfusion Setup:
-
Experimental Phases:
-
Basal Period: Collect effluent samples to measure basal glucose output.
-
Substrate Infusion: Add gluconeogenic precursors (e.g., 5 mM lactate, 0.5 mM pyruvate) to the perfusion medium and collect samples to measure the rate of gluconeogenesis.[15]
-
Inhibitor Infusion: Introduce the metabolic inhibitor (e.g., 100 µM 3-MPA) into the perfusion medium along with the substrates.
-
Washout (Optional): Perfuse with inhibitor-free medium to assess the reversibility of the effect.
-
-
Sample Analysis:
-
Measure glucose concentration in the collected effluent samples at each time point.
-
Monitor liver viability by measuring oxygen consumption and CO2 production with a blood gas analyzer.[6]
-
-
Data Analysis:
-
Calculate the rate of glucose production (in µmol/min/g of liver) for each experimental phase.
-
Compare the rates of gluconeogenesis before, during, and after inhibitor treatment.
-
Protocol 3: Cell Viability/Proliferation Assay (XTT/MTT)
This is a high-throughput method to assess the impact of metabolic inhibitors on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Metabolic inhibitors (3-MPA, CB-839, 2-DG)
-
XTT or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the metabolic inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors (or vehicle control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Measurement:
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion
3-Mercaptopicolinic acid, Telaglenastat (CB-839), and 2-Deoxy-D-glucose are powerful research tools and potential therapeutic agents that target distinct, fundamental metabolic pathways.
-
3-Mercaptopicolinic acid serves as a highly specific inhibitor of PEPCK, making it an invaluable tool for studying gluconeogenesis and its role in metabolic diseases. Its potent hypoglycemic effect underscores the critical role of PEPCK in glucose homeostasis.
-
Telaglenastat (CB-839) represents a targeted approach to cancer therapy by exploiting the common "glutamine addiction" of tumor cells. Its oral bioavailability and selectivity for glutaminase make it a promising candidate for clinical development, especially in combination with other anti-cancer agents.[16]
-
2-Deoxy-D-glucose is a broader metabolic inhibitor that targets the fundamental process of glycolysis. While its lack of specificity can lead to toxicity, its ability to cripple the energy production of highly glycolytic cancer cells makes it a subject of ongoing research, particularly as an adjuvant to enhance the efficacy of chemo- and radiotherapy.[17]
The choice of inhibitor depends critically on the biological question or therapeutic goal. For dissecting the role of gluconeogenesis, 3-MPA is unparalleled. For targeting glutamine-dependent cancers, Telaglenastat is a leading clinical candidate. For inducing broad metabolic stress and inhibiting glycolysis, 2-DG remains a cornerstone research tool. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the roles of these metabolic pathways and the potential of their inhibitors.
References
- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Hepatic Glucose Production, Ureagenesis, and Lipolysis Quantified using the Perfused Mouse Liver Model [jove.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. onclive.com [onclive.com]
- 17. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of SKF-34288 Hydrochloride Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of SKF-34288 hydrochloride, a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), across various cell lines. It includes a comparative analysis with alternative PEPCK inhibitors, supported by experimental data and detailed protocols to assist researchers in their study design.
Introduction to this compound
This compound, also known as 3-mercaptopicolinic acid (3-MPA), is a specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), with a reported inhibitory constant (Ki) of 2-9 μM.[1] PEPCK is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose. By inhibiting PEPCK, this compound effectively acts as a hypoglycemic agent.[1] Beyond its effects on glucose metabolism, this compound has been shown to influence cell proliferation and differentiation. This guide explores the validated effects of this compound in diverse cellular contexts and compares its performance with other known PEPCK inhibitors.
Mechanism of Action: The PEPCK Signaling Pathway
This compound exerts its primary effect by inhibiting PEPCK, a critical control point in gluconeogenesis. PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), a rate-limiting step in the synthesis of glucose.[2] There are two isoforms of PEPCK: a cytosolic form (PCK1) and a mitochondrial form (PCK2).[2] The inhibition of PEPCK by this compound leads to a reduction in glucose production. The signaling pathway is primarily regulated by hormones such as glucagon and insulin.[3][4]
Caption: Simplified signaling pathway of PEPCK in gluconeogenesis and its inhibition by SKF-34288 HCl.
Cross-validation of Effects in Different Cell Lines and Tissues
The inhibitory effect of 3-mercaptopicolinic acid, the active component of this compound, on gluconeogenesis has been validated across kidney tubules isolated from various species, demonstrating a degree of species-specificity in its potency.
| Tissue/Cell Line | Species | Observed Effect | IC50 / Ki |
| Kidney Tubules | Rat | Inhibition of gluconeogenesis | Ki: 2-10 µM |
| Kidney Tubules | Guinea Pig | Inhibition of gluconeogenesis | Ki: 2-10 µM |
| Kidney Tubules | Human | Inhibition of gluconeogenesis | Ki: 2-10 µM |
| Kidney Tubules | Rabbit | Inhibition of gluconeogenesis | Ki: 2-10 µM |
| Kidney Tubules | Dog | Inhibition of gluconeogenesis | Ki: 2-10 µM |
| C2C12 Myoblasts | Mouse | Inhibition of cell proliferation | Dose-dependent (0.01-1 mM) |
| C2C12 Myoblasts | Mouse | Induction of myogenic differentiation | Effective at 0.25, 0.5, 1 mM |
| Colorectal Cancer Cells | Human | Decreased cell proliferation and lactate utilization (by a general PEPCKi) | Low micromolar doses |
Comparison with Alternative PEPCK Inhibitors
Several other compounds are known to inhibit PEPCK, offering alternative avenues for research and potential therapeutic development.
| Compound | Mechanism of Action | Reported Effects in Cell Lines |
| Hydrazine Sulfate | Inhibits PEPCK. | Mixed results in cancer cell lines; no growth inhibition observed in LNCaP, PC-3, and MAT-LyLu prostate cancer cells. |
| SL010110 | Promotes PEPCK1 degradation via SIRT2-p300 pathway. | Potently inhibits gluconeogenesis in primary mouse hepatocytes. |
| Pterosin A | Activates AMPK, leading to decreased PEPCK expression. | Inhibits PEPCK expression in cultured liver cells and enhances glucose uptake in human muscle cells.[5] |
| Demethoxycapillarisin | Inhibits PEPCK mRNA levels via activation of the PI3K pathway. | IC50 of 43 µM for PEPCK mRNA inhibition in H4IIE hepatoma cells. |
Experimental Protocols
Cell Proliferation Assay in C2C12 Myoblasts
This protocol is adapted from studies investigating the effect of 3-mercaptopicolinic acid on C2C12 cell proliferation.[6][7]
Caption: Workflow for C2C12 cell proliferation assay with SKF-34288 HCl.
-
Cell Seeding: Seed C2C12 myoblasts in 96-well plates at a density of 3,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: After 24 hours, remove the growth medium and replace it with DMEM containing 1% FBS and the desired concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 mM).
-
Incubation: Incubate the cells for an additional 48 hours.
-
Quantification: Assess cell proliferation using a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance at 450 nm.
Myogenic Differentiation Assay in C2C12 Cells
This protocol is based on established methods for inducing myotube formation in C2C12 cells.[8][9][10][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Insulin regulation of phosphoenolpyruvate carboxykinase gene expression does not require activation of the Ras/mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gluconeogenesis and PEPCK are critical components of healthy aging and dietary restriction life extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 10. dsmz.de [dsmz.de]
- 11. researchgate.net [researchgate.net]
- 12. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
Comparative Analysis of Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitors in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key inhibitors targeting Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis. Overexpression or hyperactivity of PEPCK is a significant contributor to hyperglycemia in type 2 diabetes, making it a prime therapeutic target.[1][2] This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for evaluating PEPCK inhibitors, intended to aid researchers in the selection and development of novel anti-diabetic agents.
PEPCK in the Gluconeogenesis Pathway
PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a crucial and energetically committed step in the synthesis of glucose from non-carbohydrate precursors.[1][2] Hormonal signals, such as high glucagon and low insulin levels characteristic of the diabetic state, strongly induce the expression of the cytosolic isoform, PEPCK-C (PCK1), leading to excessive hepatic glucose output.[2] Inhibition of PEPCK activity or expression is therefore a direct strategy to lower blood glucose levels.
Comparative Data of PEPCK Inhibitors
The following table summarizes quantitative data for several known PEPCK inhibitors. It is important to note that these values are derived from various studies and experimental conditions, warranting careful interpretation when comparing potencies directly.
| Inhibitor/Agent | Target Isoform(s) | Mechanism of Action | Potency (Ki / IC50) | Model System | Reference |
| 3-Mercaptopicolinic Acid (3-MPA) | PEPCK-C | Competitive with PEP/OAA; also binds to an allosteric site. | Ki: ~5-10 µM (competitive)[3][4]Ki: ~150 µM (allosteric)[3][4] | Rat Cytosolic PEPCK | [3][4] |
| Hydrazine Sulfate | PEPCK | Direct enzyme inhibition. | Not specified | Enzyme assays | [1][5][6] |
| SL-010110 | PEPCK-C (PCK1) | Indirect; Promotes PEPCK1 acetylation and subsequent degradation via SIRT2-p300 pathway. | N/A (degrader) | Primary Mouse Hepatocytes | [1][7][8] |
| 6-Demethoxycapillarisin | PEPCK-C (PCK1) | Inhibits PEPCK mRNA expression via PI3K pathway activation. | IC50: 43 µM | H4IIE Hepatoma Cells | [1][9][10] |
| RNAi (shRNA) | PEPCK-C (PCK1) | Post-transcriptional gene silencing. | N/A | Diabetic Mice (db/db) | [11][12] |
In Vivo Efficacy in Diabetic Models
Inhibition of PEPCK has demonstrated significant anti-hyperglycemic effects in preclinical diabetic animal models. The table below compares the outcomes of different inhibitory strategies.
| Inhibitor/Agent | Animal Model | Dosage/Administration | Key Outcomes | Reference |
| 3-Mercaptopicolinic Acid (3-MPA) | Starved Rats | 37.5 - 150 mg/kg (oral) | Dose-dependent reduction in blood glucose. | [13] |
| SL-010110 | ob/ob Mice | 100 mg/kg (single oral dose) | Suppressed gluconeogenesis; Chronic dosing (15-50 mg/kg) significantly reduced blood glucose. | [7][8] |
| RNAi (shRNA) | Diabetic Mice | Non-viral gene delivery | ~50% reduction in PEPCK protein; Lowered blood glucose (218 vs 364 mg/dl); Improved glucose tolerance. | [11] |
Experimental Workflows & Protocols
Effective evaluation of PEPCK inhibitors requires a cascade of robust assays, from initial enzymatic screening to cellular and in vivo validation.
Key Experimental Protocols
1. PEPCK Enzyme Activity Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure PEPCK activity through a coupled enzyme reaction.[14]
-
Principle: PEPCK converts oxaloacetate to PEP. A series of subsequent enzymatic reactions convert PEP and carbonate to intermediates and hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a colorimetric probe, catalyzed by horseradish peroxidase (HRP), to generate a signal detectable at 570 nm. The rate of color development is proportional to PEPCK activity.
-
Reagents:
-
PEPCK Assay Buffer
-
PEPCK Substrate Mix (containing OAA, GTP)
-
PEPCK Converter Enzyme Mix
-
PEPCK Developer (containing HRP)
-
Colorimetric Probe
-
Purified PEPCK enzyme or tissue/cell lysate
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Reaction Mix Preparation: For each reaction, prepare a mix containing Assay Buffer, Substrate Mix, Converter, Developer, and the Probe.
-
Inhibitor Incubation: In a 96-well plate, add purified PEPCK enzyme (or lysate). Add the test inhibitor at desired final concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the Reaction Mix to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 570 nm (A₅₇₀) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Compare the rates of inhibitor-treated wells to a vehicle control (e.g., DMSO) to determine the percent inhibition. IC₅₀ values can be calculated by fitting the dose-response data to a suitable equation.
-
2. Cellular Glucose Production Assay
This protocol measures the rate of gluconeogenesis in cultured hepatocytes.[15][16]
-
Principle: Hepatocytes are incubated in a glucose-free medium containing gluconeogenic precursors (lactate and pyruvate). The amount of glucose produced and secreted into the medium is quantified, reflecting the rate of gluconeogenesis.
-
Reagents:
-
Primary hepatocytes or a suitable cell line (e.g., H4IIE).
-
Culture medium (e.g., Medium 199 or DMEM).
-
Glucose Production Buffer: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
-
Test inhibitor at various concentrations.
-
Glucose Assay Kit.
-
-
Procedure:
-
Cell Culture: Plate hepatocytes in collagen-coated 6-well plates and allow them to adhere.
-
Starvation: Serum-starve the cells overnight to deplete glycogen stores and upregulate gluconeogenic enzymes.
-
Inhibition: Wash cells twice with warm PBS. Replace the medium with Glucose Production Buffer containing the test inhibitor or vehicle control at desired concentrations.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 3-6 hours.
-
Sample Collection: Collect an aliquot of the medium from each well.
-
Glucose Quantification: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit.[4][17]
-
Normalization: After collecting the medium, lyse the cells and measure the total protein content in each well using a BCA assay. Normalize the glucose production values to the total protein content to account for any differences in cell number.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. SL010110, a lead compound, inhibits gluconeogenesis via SIRT2-p300-mediated PEPCK1 degradation and improves glucose homeostasis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Polyphenolic compounds from Artemisia dracunculus L. inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming diabetes-induced hyperglycemia through inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) with RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 16. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Specificity of 3-MPA hydrochloride compared to pterosin A
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, understanding the specificity of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a detailed comparison of 3-Mercaptopropionic acid (3-MPA) hydrochloride and Pterosin A, two compounds with distinct and intriguing biological activities. While 3-MPA hydrochloride is a well-characterized inhibitor of a key enzyme in neurotransmitter synthesis, Pterosin A emerges as a multi-target agent with potential therapeutic applications in metabolic and neurodegenerative diseases.
At a Glance: Key Differences in Biological Activity
| Feature | 3-MPA Hydrochloride | Pterosin A |
| Primary Target | Glutamate Decarboxylase (GAD) | AMP-activated protein kinase (AMPK), Protein Kinase A (PKA) |
| Mechanism of Action | Competitive Inhibitor | Activator |
| Known Biological Effects | Seizure induction (in vivo) | Antidiabetic, Neuroprotective, Anti-inflammatory |
| Quantitative Data (IC50/EC50) | IC50 for GAD: 12.3 µM[1] | Cytotoxicity IC50: 23.9–68.8 μM (cancer cell lines) |
| Broader Specificity | Data not readily available | Known to affect multiple signaling pathways |
In-Depth Analysis of Specificity and Mechanism of Action
3-MPA Hydrochloride: A Specific Inhibitor of GABA Synthesis
3-Mercaptopropionic acid (3-MPA) hydrochloride is primarily recognized for its potent and competitive inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] This targeted inhibition leads to a reduction in GABA levels in the brain, disrupting the excitatory/inhibitory balance and resulting in seizure activity in animal models.[2]
Currently, comprehensive data on the broader specificity of 3-MPA hydrochloride against a wider range of cellular targets, such as other enzymes, receptors, or ion channels, is limited in publicly available literature. Such "off-target" screening is crucial for a complete understanding of its pharmacological profile.
Pterosin A: A Multi-faceted Modulator of Cellular Signaling
Pterosin A, a natural sesquiterpenoid, exhibits a more complex pharmacological profile, acting as an activator of two key cellular energy sensors and signaling kinases: AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).
AMPK Activation: Pterosin A has been shown to activate AMPK, a central regulator of cellular metabolism.[3] This activation is linked to its observed antidiabetic effects, including enhanced glucose uptake in muscle cells and suppression of glucose production in the liver.[3][4]
PKA Activation: Studies have also demonstrated that Pterosin A can directly activate PKA, a crucial enzyme in various cellular processes, including memory and neurogenesis.[5] This mechanism is believed to contribute to its neuroprotective properties.
Beyond its effects on AMPK and PKA, Pterosin A has demonstrated anti-inflammatory and neuroprotective activities. It has been shown to protect neuronal cells from glutamate-induced excitotoxicity and reduce inflammatory responses in macrophages.[6]
Signaling Pathways
The distinct mechanisms of 3-MPA hydrochloride and Pterosin A are reflected in the signaling pathways they modulate.
References
- 1. DIRECT MODULATION OF THE PROTEIN KINASE A CATALYTIC SUBUNIT α BY GROWTH FACTOR RECEPTOR TYROSINE KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Showdown: 3-Mercaptopicolinic Acid vs. Boldine in Cellular Metabolism and Beyond
For Immediate Release
In the landscape of pharmacological research, the exploration of small molecules with the potential to modulate key cellular pathways is a cornerstone of drug discovery. This guide provides a comprehensive, data-driven comparison of two such molecules: 3-Mercaptopicolinic acid (3-MPA), a well-characterized inhibitor of gluconeogenesis, and boldine, a natural alkaloid with a broader spectrum of reported biological activities. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds.
Executive Summary
This comparison reveals that while both 3-Mercaptopicolinic acid and boldine inhibit the crucial gluconeogenic enzyme phosphoenolpyruvate carboxykinase (PEPCK), they exhibit distinct pharmacological profiles. 3-MPA is a potent and specific inhibitor of PEPCK, making it a valuable tool for studying glucose metabolism. Boldine, on the other hand, demonstrates a wider range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities, in addition to its impact on gluconeogenesis. The choice between these two compounds will ultimately depend on the specific research question and desired biological outcome.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for 3-Mercaptopicolinic acid and boldine based on available experimental evidence.
Table 1: Inhibition of Gluconeogenesis and Associated Enzymes
| Parameter | 3-Mercaptopicolinic Acid | Boldine | Source |
| Target Enzyme | Phosphoenolpyruvate carboxykinase (PEPCK) | PEPCK, Fructose-1,6-bisphosphatase, Glucose 6-phosphatase | [1][2][3] |
| PEPCK Inhibition (Ki) | 2-10 µM | Not Reported | [1][2] |
| PEPCK Inhibition (IC50) | 7.5 µM (human PEPCK) | Inhibition observed at concentrations below 50 µM | [3] |
| Gluconeogenesis Inhibition (IC50) | Not explicitly reported as IC50, but potent inhibition observed at low µM concentrations | Lactate-driven: 71.9 µMAlanine-driven: 85.2 µMFructose-driven: 83.6 µM | [4] |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | 3-Mercaptopicolinic Acid (IC50/Effect) | Boldine (IC50) | Source |
| C2C12 (mouse myoblast) | Dose-dependent inhibition of proliferation (0.01-1 mM) | Not Reported | [5] |
| MDA-MB-231 (human breast cancer) | Not Reported | 46.5 ± 3.1 µg/mL (48h) | [6] |
| MDA-MB-468 (human breast cancer) | Not Reported | 50.8 ± 2.7 µg/mL (48h) | [6] |
| KB (human oral carcinoma) | Not Reported | Decreased viability reported | [7] |
| HEp-2 (human laryngeal carcinoma) | Not Reported | Decreased viability reported | [7] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 3-Mercaptopicolinic acid and boldine are rooted in their different interactions with cellular signaling pathways.
3-Mercaptopicolinic Acid: A Focused Inhibitor of Gluconeogenesis
The primary mechanism of action for 3-MPA is the direct inhibition of PEPCK, a rate-limiting enzyme in the gluconeogenesis pathway. By blocking the conversion of oxaloacetate to phosphoenolpyruvate, 3-MPA effectively curtails the synthesis of glucose from non-carbohydrate precursors.[8][9] This specific action makes it a powerful tool for studying the metabolic consequences of impaired gluconeogenesis.
Boldine: A Multi-Target Natural Product
Boldine exhibits a more complex pharmacological profile, engaging with multiple signaling pathways to exert its diverse biological effects.
-
Inhibition of Gluconeogenesis: Similar to 3-MPA, boldine inhibits PEPCK. However, it also targets other key gluconeogenic enzymes, namely fructose-1,6-bisphosphatase and glucose 6-phosphatase. This multi-target inhibition of gluconeogenesis may contribute to its observed hypoglycemic effects.
-
Anti-Inflammatory Effects: Boldine has been shown to suppress inflammatory responses by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[10] It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
-
Antioxidant Activity: Boldine is a potent antioxidant, capable of scavenging free radicals.[11] This activity is thought to contribute to its cytoprotective effects.
-
Anti-Cancer Effects: In cancer cells, boldine has been shown to induce apoptosis and inhibit proliferation.[6][7] These effects are associated with the modulation of various signaling pathways, including the Notch pathway, and the regulation of apoptotic proteins like Bax and Bcl-2.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize 3-Mercaptopicolinic acid and boldine.
PEPCK Inhibition Assay (General Protocol)
This assay measures the enzymatic activity of PEPCK in the presence and absence of an inhibitor.
-
Enzyme Source: Purified recombinant PEPCK or cell/tissue lysates containing the enzyme.
-
Reaction Mixture: A buffered solution containing the substrates oxaloacetate and GTP, along with necessary cofactors like MgCl2.
-
Inhibitor Addition: The test compound (3-MPA or boldine) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection of Product: The formation of the product, phosphoenolpyruvate (PEP), is measured. This can be done using various methods, such as a coupled enzyme assay where the conversion of PEP to pyruvate is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of reaction is calculated, and the IC50 or Ki value for the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., C2C12, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (3-MPA or boldine) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Conclusion
This comparative guide highlights the distinct yet overlapping properties of 3-Mercaptopicolinic acid and boldine. 3-MPA stands out as a specific and potent inhibitor of PEPCK, making it an invaluable research tool for studies focused on gluconeogenesis. Boldine, a natural product, presents a broader therapeutic potential due to its multi-target activity, impacting not only glucose metabolism but also inflammation, oxidative stress, and cancer cell survival. The selection of either compound for further investigation will be guided by the specific biological context and the desired therapeutic outcome. Future head-to-head studies under identical experimental conditions are warranted to provide a more direct comparison of their potencies and to fully elucidate their respective mechanisms of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SKF-34288 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of SKF-34288 hydrochloride based on general laboratory safety protocols and information for similar chemical compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all local, state, and federal regulations. This compound is intended for research use only and is not for human or veterinary use.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal of this compound should be performed in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or vapors.[2] Easy access to washing facilities, including an eyewash station, should be ensured.[3]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of laboratory chemical waste is to never discard hazardous materials down the drain.[2] The following steps outline the recommended procedure for the safe disposal of this compound.
1. Segregation and Collection:
-
All waste containing this compound, including unused stock, experimental solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[2]
-
The container must be chemically compatible with the hydrochloride salt and have a secure, leak-proof lid.[2]
-
Do not mix this compound waste with incompatible chemicals.
2. Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and a detailed description of its contents, including "this compound waste" and any solvents or other chemicals present in the mixture.[2]
-
Ensure the date of waste accumulation is also clearly marked on the label.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
For short-term storage (days to weeks), maintain the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
4. Neutralization of Aqueous Waste (if permitted by EHS):
-
For dilute aqueous solutions containing this compound, neutralization may be an appropriate step before collection. Always consult with your institution's EHS for approval before proceeding.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously in a larger container to manage potential effervescence.[2][4]
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base incrementally until the pH is between 6.0 and 8.0.[2]
-
Once neutralized, the solution should still be collected as hazardous waste unless explicitly permitted for drain disposal by local regulations and your EHS office.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5][6]
-
The first rinsate must be collected and disposed of as hazardous waste.[5][7] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove the original label.[6][7] The container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[2]
6. Final Disposal:
-
Contact your institution's EHS office or designated hazardous waste management provider to arrange for the pickup and final disposal of the collected waste.
-
Pharmaceutical waste from research, such as this compound, must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[8] This often involves incineration by a licensed facility.[9][10]
Data Presentation
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [2] |
| Handling Area | Well-ventilated area or chemical fume hood | [2] |
| Waste Container | Designated, compatible, leak-proof, and clearly labeled | [2][7] |
| Neutralization pH Range | 6.0 - 8.0 | [2] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | [5][6] |
| Rinsate Disposal | Collect the first (and possibly subsequent) rinsate as hazardous waste | [5][7] |
| Final Disposal Method | Arranged through institutional EHS, typically incineration | [9][10] |
Experimental Protocols
Neutralization Protocol for Aqueous this compound Waste:
-
Preparation: In a chemical fume hood, place the container of acidic aqueous waste in a larger, secondary containment vessel. Don appropriate PPE.
-
Base Addition: Slowly and incrementally add a 5% solution of sodium bicarbonate to the waste while gently stirring. Be prepared for gas evolution (fizzing).
-
pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding the base until the pH of the solution stabilizes within the neutral range (6.0-8.0).
-
Collection: Seal the container with the neutralized solution, ensure it is properly labeled as hazardous waste, and store it for collection by the EHS department.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 4. laballey.com [laballey.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. securewaste.net [securewaste.net]
Essential Safety and Operational Guide for Handling SKF-34288 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This document provides immediate, essential safety and logistical information for the handling of SKF-34288 hydrochloride. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
This compound is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) and requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered compound. |
| Hand Protection | Chemical-resistant rubber gloves | To avoid skin contact and absorption. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with copious amounts of water. Contact a physician. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Contact a physician immediately. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid creating dust when handling the solid compound.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Recommended long-term storage is at -20°C.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro: Myogenic Differentiation of C2C12 Cells
This protocol details the induction of myogenic differentiation in C2C12 mouse myoblast cells using this compound.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed C2C12 cells in multi-well plates at a density that will allow them to reach approximately 80-90% confluency on the day of differentiation induction.[2]
-
Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the Growth Medium and wash the cells twice with PBS.
-
Treatment: Add Differentiation Medium containing the desired concentration of this compound (e.g., 0.25 mM, 0.5 mM, or 1 mM) or vehicle control to the cells.[3]
-
Incubation: Incubate the cells for the desired period (e.g., up to 5 days), replacing the medium with fresh Differentiation Medium containing the appropriate treatment every 24-48 hours.
-
Analysis: Assess myogenic differentiation by measuring markers such as creatine kinase activity, fusion index (percentage of nuclei within myotubes), or myotube diameter.
In Vivo: Pyruvate Tolerance Test (PTT) in Rats
This protocol describes the procedure for a pyruvate tolerance test in rats to assess the effect of this compound on gluconeogenesis.
Materials:
-
Male Wistar rats (or other appropriate strain).
-
This compound.
-
Vehicle for administration (e.g., saline or corn oil).[4]
-
Sodium pyruvate solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
-
Animal handling and restraint equipment.
Procedure:
-
Acclimatization: Acclimate the rats to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level from a tail vein blood sample (time 0).
-
Compound Administration: Administer this compound at the desired dose (e.g., 30 mg/kg or 300 mg/kg) via the appropriate route (e.g., intraperitoneal injection).[3]
-
Pyruvate Challenge: After a specified time following compound administration (e.g., 30 minutes), administer an intraperitoneal injection of sodium pyruvate.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection and measure blood glucose levels.[5]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the effect of this compound on pyruvate-induced gluconeogenesis.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, in a designated and clearly labeled hazardous waste container.
Disposal of Unused Compound:
-
Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) followed by a thorough wash. Collect all cleaning materials as hazardous waste.
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Mechanism of Action: Inhibition of Gluconeogenesis
This compound exerts its biological effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis. This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
